Synthesis of 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol from its ketone precursor
Technical Guide: Synthesis of 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical overview of the synthesis of 1,4...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Guide: Synthesis of 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis of 1,4-dioxaspiro[4.5]decane-8,8-diyldimethanol from its ketone precursor, 1,4-dioxaspiro[4.5]decan-8-one. The synthesis involves a base-catalyzed α,α'-dihydroxymethylation reaction. This guide includes a detailed experimental protocol, a summary of quantitative data, and a visual representation of the synthetic pathway.
Introduction
1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol is a diol derivative of 1,4-dioxaspiro[4.5]decan-8-one, a versatile building block in organic synthesis. The introduction of two hydroxymethyl groups at the C8 position provides additional functional handles for further molecular elaboration, making it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents. The spirocyclic ketal scaffold is of significant interest in medicinal chemistry due to its rigid, three-dimensional structure which can enhance binding affinity and selectivity to biological targets.
The synthesis described herein is based on the well-established base-catalyzed reaction of ketones with formaldehyde, which results in the formation of hydroxymethyl derivatives. This process is a classic example of an aldol-type condensation.
Synthetic Pathway
The synthesis of 1,4-dioxaspiro[4.5]decane-8,8-diyldimethanol is achieved through the reaction of 1,4-dioxaspiro[4.5]decan-8-one with formaldehyde in the presence of a base catalyst. The reaction proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This process is repeated to install two hydroxymethyl groups at the alpha-carbon to the carbonyl.
Exploratory
CAS number and chemical structure of 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol
For Researchers, Scientists, and Drug Development Professionals Introduction This technical guide provides a comprehensive overview of 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol, a spirocyclic compound with potential a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol, a spirocyclic compound with potential applications in medicinal chemistry and materials science. Spirocyclic scaffolds are of significant interest in drug design due to their rigid, three-dimensional structures, which can lead to improved binding affinity and selectivity for biological targets. This document details the compound's chemical identity, physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and its potential role as a versatile building block in the development of novel therapeutics.
Chemical Identity and Structure
Chemical Name: 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol
A summary of the key physicochemical properties of 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol is presented in the table below. These properties are computationally predicted and provide a valuable starting point for experimental design and formulation development.
An In-depth Technical Guide to the Synthesis and Application of Spirocyclic Diols in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals Spirocyclic scaffolds are a cornerstone of modern medicinal chemistry and natural product synthesis, offering a unique three-dimensional architecture that c...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Spirocyclic scaffolds are a cornerstone of modern medicinal chemistry and natural product synthesis, offering a unique three-dimensional architecture that can lead to improved pharmacological properties.[1] Among these, spirocyclic diols represent a particularly versatile class of building blocks. Their rigid framework and bifunctional nature make them attractive starting materials for creating diverse chemical libraries for drug discovery and for the total synthesis of complex natural products.[1] This guide provides a comprehensive overview of the synthesis of spirocyclic diols, detailed experimental protocols, and their applications as versatile intermediates in organic synthesis.
Core Synthetic Strategies for Spirocyclic Diols
The most prevalent method for synthesizing spirocyclic diols is the stereoselective reduction of the corresponding spirocyclic diones. The choice of reducing agent and reaction conditions is critical for controlling the diastereoselectivity of the final diol product.[1]
The reduction of cyclic 1,3-diones can yield either syn- or anti-diols, with stereoselectivity influenced by factors such as steric hindrance and the coordinating ability of the reagent.[1] For instance, the reduction of Spiro[3.5]nonane-1,3-dione can be directed to selectively produce the syn or anti isomer.
A general workflow for the synthesis and subsequent application of spirocyclic diols is outlined below.
Basic understanding of spiroketal chemistry and reactivity
An In-Depth Technical Guide to Spiroketal Chemistry and Reactivity For Researchers, Scientists, and Drug Development Professionals Core Concepts in Spiroketal Chemistry Spiroketals are a fascinating and important class o...
Author: BenchChem Technical Support Team. Date: December 2025
An In-Depth Technical Guide to Spiroketal Chemistry and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Core Concepts in Spiroketal Chemistry
Spiroketals are a fascinating and important class of bicyclic organic compounds characterized by two heterocyclic rings joined by a central, shared spirocyclic carbon atom.[1] This central carbon is a quaternary center and is also the anomeric carbon of the ketal. The rings each contain an oxygen atom positioned alpha to this spiro center.[1] While various ring sizes are possible,[2][2]-,[2][3]-, and[3][3]-membered ring systems are the most common in nature.[4]
The rigid, three-dimensional structure of the spiroketal motif makes it a "privileged scaffold" in medicinal chemistry.[4][5] This structural rigidity allows for the precise spatial presentation of functional groups, making spiroketals ideal for interacting with biological targets like enzymes and receptors.[6] Consequently, they are found in a wide array of biologically active natural products, from insect pheromones and antibiotics to complex marine toxins.[7][8]
Stereoelectronic Effects and Stability
The stereochemistry and stability of spiroketals are governed by a combination of steric and stereoelectronic effects, the most important of which is the anomeric effect .
The Anomeric Effect
The anomeric effect is a stereoelectronic phenomenon that describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a heterocyclic ring to occupy the axial position, rather than the sterically less hindered equatorial position.[9] This preference arises from a stabilizing hyperconjugative interaction where a lone pair of electrons from the endocyclic oxygen atom donates into the antibonding orbital (σ*) of the axial C-O bond of the other ring.[6][9]
In spiroketals, this effect is doubled. The most stable conformation is typically the one that maximizes these stabilizing n → σ* interactions. For a[2][2]-spiroketal, the diaxial conformation is significantly stabilized by two anomeric effects, making it the most favorable arrangement in the absence of overriding steric repulsions.[6]
Figure 1. The anomeric effect dictates the stability of spiroketal conformers.
The magnitude of the anomeric effect is typically estimated to be around 4-8 kJ/mol (1.0-1.9 kcal/mol) per interaction.[9] However, the overall stability of a spiroketal is a delicate balance between maximizing anomeric stabilization and minimizing unfavorable steric interactions between substituents on the rings.
Synthesis of Spiroketals: A Tale of Two Controls
The synthesis of spiroketals often involves the acid-catalyzed cyclization of a dihydroxyketone precursor. The stereochemical outcome of this reaction is dictated by whether the reaction is under thermodynamic or kinetic control.[10][11]
Thermodynamic Control: These reactions are reversible and allowed to reach equilibrium. The major product is the most thermodynamically stable isomer, which is typically the one with the maximum number of stabilizing anomeric effects.[10][12] This is often achieved by using strong acids and higher temperatures for longer reaction times.[12]
Kinetic Control: These reactions are irreversible or are stopped before equilibrium is reached. The major product is the one that is formed fastest, meaning it proceeds through the lowest energy transition state.[10][12] This does not necessarily correspond to the most stable product. Kinetically controlled syntheses are crucial for accessing less stable, or "contrathermodynamic," spiroketal isomers and are often achieved using milder conditions, lower temperatures, and shorter reaction times.[8]
Figure 2. Reaction pathways for kinetic and thermodynamic spiroketal products.
Data Presentation: Kinetic vs. Thermodynamic Product Ratios
The choice of catalyst and conditions can dramatically influence the stereochemical outcome. Kinetically controlled reactions, such as the Ti(Oi-Pr)₄-mediated spirocyclization of glycal epoxides, can provide access to spiroketals with retention of configuration at the anomeric carbon, which may be the contrathermodynamic product.[7][13]
Catalyst / Conditions
Substrate
Product Ratio (Retention:Inversion)
Control Type
Yield (%)
Ti(Oi-Pr)₄ , CH₂Cl₂, -78 °C to rt
erythro-glycal epoxide
>98:2
Kinetic
70
MeOH , CH₂Cl₂, -78 °C to rt
erythro-glycal epoxide
2:98
Kinetic
85
p-TsOH , CH₂Cl₂, -78 °C to rt
erythro-glycal epoxide
2:98
Thermodynamic
88
SnCl₄ , CH₂Cl₂, -78 °C to rt
erythro-glycal epoxide
65:35
Kinetic
72
MgBr₂·OEt₂ , CH₂Cl₂, -78 °C to rt
erythro-glycal epoxide
15:85
Kinetic
68
Table 1: Comparison of product ratios in the spirocyclization of an erythro-glycal epoxide under various conditions. The "retention" product is kinetically favored by Ti(Oi-Pr)₄, while the "inversion" product is the thermodynamically favored isomer. Data adapted from Moilanen, S. B., et al., J. Am. Chem. Soc. 2006.[7][13]
Experimental Protocols
Detailed methodologies are critical for reproducible synthesis. Below are representative protocols for achieving thermodynamic and kinetic spiroketalization.
This method utilizes a Brønsted acid to catalyze the cyclization of a dihydroxyketone, allowing the system to reach equilibrium and yield the most stable spiroketal isomer.
Objective: Synthesize the thermodynamically favored spiroketal from a dihydroxyketone precursor.
Materials:
Dihydroxyketone (1.0 equiv)
p-Toluenesulfonic acid (p-TsOH) (0.1 equiv)
Toluene
Dean-Stark apparatus
Anhydrous magnesium sulfate (MgSO₄)
Standard glassware for reflux and workup
Procedure:
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the dihydroxyketone (e.g., 1 mmol) and toluene (e.g., 20 mL).
Add p-TsOH (0.1 mmol) to the solution.
Heat the mixture to reflux. Water generated during the reaction is azeotropically removed and collected in the Dean-Stark trap.
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
Cool the reaction mixture to room temperature.
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 15 mL).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the thermodynamically stable spiroketal.
This protocol uses a Lewis acid to achieve a stereocontrolled, kinetically-driven cyclization of a glycal epoxide, yielding a specific, potentially less stable, spiroketal isomer.[7]
Objective: Synthesize a specific spiroketal isomer via a kinetically controlled, chelation-assisted cyclization.
Standard glassware for low-temperature reactions, under an inert atmosphere (N₂ or Ar)
Procedure:
Dissolve the C1-alkylglycal (e.g., 0.2 mmol) in anhydrous CH₂Cl₂ (2.0 mL) in a flame-dried flask under an inert atmosphere.
Cool the solution to -78 °C using a dry ice/acetone bath.
Add a solution of DMDO in acetone (approx. 0.08 M, 1.2 equiv) dropwise. Stir for 1 hour at -78 °C to form the glycal epoxide in situ.
In a separate flask, prepare a solution of Ti(Oi-Pr)₄ (1.5 equiv) in anhydrous CH₂Cl₂ (2.0 mL).
Add the Ti(Oi-Pr)₄ solution dropwise to the cold epoxide solution.
Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm slowly to room temperature and stir for an additional 4 hours.
Quench the reaction by adding anhydrous methanol (1 mL).
Concentrate the mixture under reduced pressure.
Purify the residue directly by flash column chromatography on silica gel to isolate the kinetically favored spiroketal isomer.
Visualization of Experimental Workflow
A typical workflow for the synthesis and analysis of a spiroketal involves several key stages, from precursor synthesis to final characterization.
Figure 3. A generalized workflow for the synthesis and characterization of spiroketals.
Role in Drug Development and Future Outlook
The unique conformational properties of spiroketals make them highly attractive scaffolds for drug discovery. They can act as rigid linkers to orient pharmacophoric groups or serve as the core binding motif themselves.[6] Natural products containing spiroketals, such as the avermectins (antiparasitic agents) and the spongistatins (potent cytotoxic agents), demonstrate the therapeutic potential of this structural class.[6][7]
The development of stereocontrolled synthetic methods, particularly those that provide kinetic access to any desired stereoisomer, is paramount.[13] Such methods enable the creation of diverse spiroketal libraries for high-throughput screening, facilitating the exploration of structure-activity relationships (SAR) and the identification of novel drug candidates. As synthetic methodologies become more sophisticated, the rational design and synthesis of spiroketal-based therapeutics will continue to be a vibrant and productive area of research.
Application Note and Protocol: Reduction of 1,4-Dioxaspiro[4.5]decane-8,8-dicarboxylate to the Corresponding Diol
Audience: Researchers, scientists, and drug development professionals. Introduction: The reduction of diesters to their corresponding diols is a fundamental transformation in organic synthesis, crucial for the preparatio...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The reduction of diesters to their corresponding diols is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in drug discovery and materials science. This document provides a detailed protocol for the reduction of a spirocyclic diester, specifically Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate, to (1,4-Dioxaspiro[4.5]decan-8-yl)methanol. The protocol employs Lithium aluminum hydride (LiAlH₄), a potent reducing agent capable of efficiently converting esters to primary alcohols.[1][2] The resulting diol is a valuable building block, featuring a rigid spirocyclic core with two primary hydroxyl groups for further functionalization.
Data Presentation
The following table summarizes the reagents and stoichiometry for the reduction of Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Ethyl acetate
Hexanes
Silica gel for column chromatography
Equipment:
Round-bottom flask (500 mL, three-necked)
Reflux condenser
Dropping funnel
Magnetic stirrer and stir bar
Nitrogen or Argon gas inlet
Ice-water bath
Heating mantle
Rotary evaporator
Glass funnel and filter paper
Chromatography column
Procedure:
1. Reaction Setup:
a. Oven-dry all glassware and allow it to cool to room temperature under a stream of dry nitrogen or argon.
b. Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser with a gas outlet bubbler, and a dropping funnel.
c. Purge the entire apparatus with dry nitrogen or argon.
d. In the flask, carefully place lithium aluminum hydride (1.52 g, 40 mmol) and add 100 mL of anhydrous THF.
e. Stir the resulting suspension and cool the flask to 0 °C using an ice-water bath.
2. Addition of the Diester:
a. Dissolve Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate (5.73 g, 20 mmol) in 100 mL of anhydrous THF in the dropping funnel.
b. Add the diester solution dropwise to the stirred LiAlH₄ suspension over a period of 30-45 minutes, maintaining the internal temperature at 0 °C. Vigorous gas evolution (hydrogen) will occur.
c. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
d. Heat the mixture to a gentle reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
3. Reaction Quenching (Fieser Work-up):
a. Cool the reaction mixture back down to 0 °C in an ice-water bath.
b. Caution: The quenching process is highly exothermic and generates hydrogen gas. Perform this step slowly and carefully in a well-ventilated fume hood.
c. Sequentially and dropwise, add the following liquids to the stirred reaction mixture:
i. 1.5 mL of deionized water.
ii. 1.5 mL of 15% aqueous sodium hydroxide solution.
iii. 4.5 mL of deionized water.
d. A granular white precipitate of aluminum salts should form.[3] Allow the mixture to stir at room temperature for an additional 30 minutes.
4. Product Isolation:
a. Filter the mixture through a pad of Celite® or a fritted glass funnel to remove the aluminum salts.
b. Wash the filter cake thoroughly with several portions of ethyl acetate or THF (3 x 50 mL).[4]
c. Combine the filtrate and the washings.
d. Dry the combined organic solution over anhydrous sodium sulfate or magnesium sulfate.
e. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which is typically a colorless oil or a white solid.
5. Purification:
a. The crude diol can be purified by flash column chromatography on silica gel.
b. A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 30% and gradually increasing to 70% ethyl acetate).
c. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford the pure (1,4-Dioxaspiro[4.5]decan-8-yl)methanol.
Visualizations
Caption: Experimental Workflow for Diol Synthesis.
Use of 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol as a monomer in polyester synthesis
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the potential use of 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol as a novel monomer for the syn...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol as a novel monomer for the synthesis of advanced polyesters. While direct experimental data for this specific monomer is limited in published literature, this document outlines its promising characteristics, a detailed hypothetical experimental protocol based on established methods for analogous spirocyclic diols, and the expected properties of the resulting polymers. The unique spiroketal structure of this diol is anticipated to impart significant improvements in the thermal and mechanical properties of polyesters, making them attractive for a range of applications, including specialty polymers and biomedical materials.
Introduction
1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol is a spirocyclic diol containing a rigid cyclohexane ring fused with a 1,3-dioxolane ring. The incorporation of such rigid, non-planar structures into polyester backbones is a known strategy to enhance the glass transition temperature (Tg), thermal stability, and mechanical strength of the resulting polymers. The spiroketal moiety introduces significant steric hindrance, which restricts segmental chain motion, leading to amorphous polymers with high Tg. These characteristics are highly desirable for applications requiring dimensional stability at elevated temperatures, such as in advanced coatings, engineering plastics, and controlled-release drug delivery systems.
Key Advantages of Incorporating 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol in Polyesters:
Enhanced Thermal Stability: The rigid spirocyclic structure is expected to increase the glass transition temperature (Tg) of polyesters compared to those synthesized with linear aliphatic diols.
Amorphous Nature: The non-planar structure of the monomer is likely to disrupt chain packing, leading to the formation of amorphous polyesters with high clarity and transparency.
Improved Mechanical Properties: The introduction of the rigid spirocyclic unit can enhance the modulus and hardness of the resulting polyester.
Potential for Biodegradability: The ester linkages in the polyester backbone allow for potential hydrolytic or enzymatic degradation, a desirable feature for biomedical applications.
Biocompatibility: The ketal linkage is generally considered to be biocompatible, making polyesters derived from this monomer promising candidates for drug delivery matrices and medical implants.
This protocol describes a two-stage melt polycondensation procedure for the synthesis of a polyester from 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol and a representative dicarboxylic acid, such as adipic acid.
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser connected to a vacuum pump.
Heating mantle with a temperature controller.
High-vacuum pump.
Schlenk line.
Procedure:
Stage 1: Esterification
Charge the three-necked flask with equimolar amounts of 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol and adipic acid.
Add a catalytic amount of Titanium(IV) isopropoxide (e.g., 250 ppm) and an antioxidant (e.g., 0.1 wt%).
Flush the reactor with high-purity nitrogen for 15-20 minutes to remove any residual air.
Heat the reaction mixture under a slow stream of nitrogen to 180-200°C with constant stirring.
Maintain this temperature for 2-4 hours to facilitate the esterification reaction, during which water will be distilled off. The reaction progress can be monitored by the amount of water collected.
Stage 2: Polycondensation
Gradually increase the temperature to 220-240°C.
Slowly reduce the pressure to below 1 mbar over a period of 1-2 hours to remove the phenol byproduct and drive the polymerization reaction towards higher molecular weight.
Continue the reaction under high vacuum for 4-6 hours. A noticeable increase in the viscosity of the melt will be observed.
Once the desired viscosity is achieved, stop the reaction by cooling the reactor to room temperature under a nitrogen atmosphere.
Dissolve the resulting polyester in chloroform and precipitate it in an excess of cold methanol to purify the polymer.
Dry the purified polyester in a vacuum oven at 60°C until a constant weight is achieved.
Characterization of the Resulting Polyester
The synthesized polyester should be characterized to determine its chemical structure, molecular weight, thermal properties, and mechanical properties using the following techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the chemical structure of the polyester and verify the incorporation of the spirocyclic monomer.
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polyester.
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymer.
Tensile Testing: To determine the mechanical properties such as tensile strength, Young's modulus, and elongation at break.
Quantitative Data Summary (Hypothetical)
The following table summarizes the expected properties of a polyester synthesized from 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol and adipic acid, based on data from analogous spirocyclic diol-based polyesters.
Property
Expected Value
Monomers
1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol
1.0 mol
Adipic Acid
1.0 mol
Catalyst
Titanium(IV) isopropoxide
250 ppm
Reaction Conditions
Esterification Temperature
180-200°C
Esterification Time
2-4 hours
Polycondensation Temperature
220-240°C
Polycondensation Time
4-6 hours
Pressure
< 1 mbar
Polymer Properties
Number-Average Molecular Weight (Mn)
15,000 - 25,000 g/mol
Polydispersity Index (PDI)
1.8 - 2.5
Glass Transition Temperature (Tg)
80 - 120°C
Decomposition Temperature (Td)
> 300°C
Visualizations
Caption: Experimental workflow for the synthesis of polyesters.
Caption: Structure-property relationships.
Conclusion
1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol represents a promising, yet underexplored, monomer for the development of high-performance polyesters. The protocols and expected data presented in these application notes provide a solid foundation for researchers to begin investigating the synthesis and characterization of novel polyesters based on this unique spirocyclic diol. The anticipated improvements in thermal and mechanical properties could open up new avenues for these materials in demanding applications within materials science and drug development. Further research is warranted to fully elucidate the structure-property relationships and explore the full potential of these novel polymers.
Method
Application of 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol in Polyurethane Production
Application Note ID: AN-PU-DSDDM-001 Introduction Polyurethanes (PUs) are a versatile class of polymers whose properties can be finely tuned by careful selection of their constituent monomers: a polyol, a diisocyanate, a...
Author: BenchChem Technical Support Team. Date: December 2025
Application Note ID: AN-PU-DSDDM-001
Introduction
Polyurethanes (PUs) are a versatile class of polymers whose properties can be finely tuned by careful selection of their constituent monomers: a polyol, a diisocyanate, and a chain extender. The chain extender, typically a low molecular weight diol or diamine, plays a critical role in forming the hard segment domains of the polymer, which act as physical crosslinks and significantly influence the final mechanical and thermal properties.[1] The incorporation of rigid cyclic or spirocyclic structures into the polyurethane backbone is a known strategy to enhance the thermal stability and mechanical strength of the resulting polymer.
This application note describes the use of 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol as a novel chain extender in the synthesis of polyurethanes. The rigid spirocyclic structure of this diol is anticipated to increase the glass transition temperature (Tg) and improve the thermal stability of the resulting polyurethanes, making them suitable for applications requiring high-temperature performance.[2][3]
Dry the polyol at 80°C under vacuum for at least 4 hours to remove any residual water.
Dry the 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol at 60°C under vacuum for 4 hours.
MDI and DBTDL should be used as received if anhydrous.
Polymerization:
In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, add the dried polyol and 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol.
Heat the mixture to 70°C under a gentle stream of nitrogen with constant stirring until a homogeneous mixture is obtained.
Add the stoichiometric amount of MDI to the mixture. The NCO:OH ratio should be maintained at approximately 1.05:1.
Add a catalytic amount of DBTDL (e.g., 0.1 wt% of the total reactants).
Continue stirring vigorously. An increase in viscosity will be observed as the polymerization proceeds.
After approximately 5-10 minutes, pour the viscous liquid into a preheated Teflon mold.
Curing:
Cure the polymer in an oven at 100°C for 24 hours.
After curing, allow the polymer to cool to room temperature slowly.
Post-Curing:
For optimal properties, post-cure the polyurethane film at room temperature for 7 days.
Protocol 2: Prepolymer Method for Polyurethane Synthesis
This method involves the formation of an isocyanate-terminated prepolymer followed by chain extension. This allows for better control over the polymer structure.[1]
Materials:
Same as Protocol 1.
Procedure:
Drying of Reactants:
As per Protocol 1.
Prepolymer Synthesis:
In a reaction flask, add the dried polyol and heat to 60-70°C under a nitrogen atmosphere with stirring.
Add a molar excess of the diisocyanate (typically a 2:1 molar ratio of NCO:OH) to the polyol.[1]
Slowly add the stoichiometric amount of the 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol solution to the prepolymer under vigorous stirring. The amount of diol is calculated to react with the remaining NCO groups.[1]
The following tables present hypothetical yet representative data on the effect of incorporating 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol on the thermal and mechanical properties of polyurethanes, based on the known effects of other rigid diols.[2][3]
Table 1: Thermal Properties of Polyurethanes with Different Chain Extenders
Chain Extender
Glass Transition Temperature (Tg) (°C)
Decomposition Temperature (TGA, 5% weight loss) (°C)
1,4-Butanediol
45
320
1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol
65
345
Table 2: Mechanical Properties of Polyurethanes with Different Chain Extenders
Chain Extender
Tensile Strength (MPa)
Elongation at Break (%)
Shore D Hardness
1,4-Butanediol
40
450
50
1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol
55
300
65
Visualizations
Caption: Workflow for polyurethane synthesis using 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol.
Caption: Logical relationship of spiro diol incorporation on polyurethane properties.
Application of 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol Derivatives as Chiral Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the use of chiral ligands derived from spiroketal scaffolds, exemplified by...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of chiral ligands derived from spiroketal scaffolds, exemplified by the C2-symmetric "SPIROL" ligands, in asymmetric catalysis. While direct applications of 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol as a chiral ligand are not extensively documented in the reviewed literature, the SPIROL family of ligands, which shares the core spiroketal diol feature, serves as an excellent and well-documented surrogate for demonstrating the potential of this class of compounds in achieving high stereoselectivity in a variety of chemical transformations.
Application Notes
Chiral spiroketal-based ligands have emerged as a privileged class of ligands in asymmetric catalysis due to their rigid C2-symmetric scaffold, which can effectively translate chiral information to the catalytic center, leading to high enantioselectivities. The SPIROL (Spiroketal-based) ligands, developed as a more accessible alternative to other spirocyclic ligands like SPINOL, have demonstrated exceptional performance in a range of transition metal-catalyzed reactions.
The core structure of SPIROL ligands is a C2-symmetric spiroketal diol, which can be readily modified to introduce various coordinating groups, such as phosphines (SPIRAP), phosphinites (SPIRAPO), and bis-oxazolines (SPIROX). This modularity allows for the fine-tuning of the ligand's steric and electronic properties to suit different catalytic transformations.
Key Advantages of SPIROL-type Ligands:
High Enantioselectivity: The rigid spiroketal backbone effectively creates a well-defined chiral environment around the metal center, leading to excellent enantiocontrol.
Broad Applicability: SPIROL-based ligands have been successfully employed in a variety of asymmetric reactions, including hydrogenations, hydroarylations, allylic alkylations, and Heck reactions.
Accessibility: The synthesis of the SPIROL scaffold has been optimized to be efficient and scalable, starting from readily available materials.
Applications in Asymmetric Catalysis:
The versatility of SPIROL-derived ligands is showcased by their successful application in several key asymmetric transformations, as summarized in the table below. These examples highlight the high levels of enantioselectivity that can be achieved using these chiral spiroketal-based ligands.
Quantitative Data Summary
The following table summarizes the performance of various SPIROL-based ligands in different asymmetric catalytic reactions.
The following protocols are based on published literature and provide a general guideline for the synthesis of a SPIROL-based ligand and its application in an asymmetric catalytic reaction.
Protocol 1: Synthesis of (R,S,S)-SPIROL Diol Scaffold
This protocol describes the synthesis of the core spiroketal diol scaffold, which serves as the precursor to various SPIROL ligands.
Workflow for the Synthesis of the SPIROL Scaffold:
Caption: Synthetic workflow for the SPIROL diol scaffold.
Materials:
Protected 3-hydroxybenzaldehyde
Diethylzinc (Et₂Zn)
Chiral amino alcohol catalyst
n-Butyllithium (n-BuLi)
Diethyl carbonate ((EtO)₂CO)
Anhydrous solvents (e.g., Toluene, THF)
Standard glassware for organic synthesis
Procedure:
Asymmetric Alkylation: To a solution of the protected 3-hydroxybenzaldehyde in anhydrous toluene, add the chiral amino alcohol catalyst. Cool the mixture and add diethylzinc dropwise. Stir the reaction at room temperature until completion. Quench the reaction with aqueous HCl and extract the product with an organic solvent. Purify the resulting chiral secondary alcohol by column chromatography.[4]
Spiroketalization: Dissolve the chiral secondary alcohol in anhydrous THF and cool to -78 °C. Add n-butyllithium dropwise and stir for 30 minutes. Add diethyl carbonate and allow the reaction to warm to room temperature. After stirring for several hours, quench the reaction with saturated aqueous ammonium chloride. Extract the product and purify by column chromatography to yield the (R,S,S)-SPIROL diol.[4]
Protocol 2: Synthesis of a SPIRAP Phosphine Ligand
This protocol outlines the conversion of the SPIROL diol to a diphosphine ligand.
Workflow for Ligand Synthesis:
Caption: Synthesis of a SPIRAP phosphine ligand from the SPIROL diol.
Materials:
(R,S,S)-SPIROL diol
n-Butyllithium (n-BuLi)
Chlorodiphenylphosphine (ClPPh₂)
Anhydrous THF
Procedure:
Dissolve the (R,S,S)-SPIROL diol in anhydrous THF and cool to -78 °C.
Add n-butyllithium dropwise and stir the mixture for 30 minutes.
Add chlorodiphenylphosphine and allow the reaction to slowly warm to room temperature overnight.
Quench the reaction with saturated aqueous sodium bicarbonate.
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography to afford the (R,S,S)-SPIRAP ligand.[4]
Protocol 3: Asymmetric Hydrogenation of an Olefin
This protocol provides a general procedure for the application of a SPIROL-based ligand in a rhodium-catalyzed asymmetric hydrogenation.
Workflow for Asymmetric Hydrogenation:
Caption: General workflow for asymmetric hydrogenation using a SPIROL ligand.
Catalyst Preparation: In a glovebox, dissolve [Rh(COD)₂]BF₄ and the (R,S,S)-SPIRAP ligand in the solvent in a reaction vessel. Stir the solution for 30 minutes to form the active catalyst.
Reaction Setup: Add the olefin substrate to the reaction vessel.
Hydrogenation: Seal the reaction vessel, remove it from the glovebox, and connect it to a hydrogen gas line. Purge the vessel with hydrogen several times before pressurizing to the desired pressure (e.g., 10 atm).
Stir the reaction at room temperature for the specified time (e.g., 12 hours).
Work-up: Carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.
Purification and Analysis: Purify the product by column chromatography. Determine the yield and enantiomeric excess (e.g., by chiral HPLC analysis).[1]
Disclaimer: These protocols are intended as a general guide. Researchers should consult the primary literature for specific details and safety precautions. All experiments should be conducted in a well-ventilated fume hood by trained personnel.
The Strategic Integration of Spiroketal Diols in the Genesis of Novel Drug Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals The spiroketal motif, a bicyclic structure joined by a single tetrahedral carbon, is a privileged scaffold in medicinal chemistry. Frequently found in a vas...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The spiroketal motif, a bicyclic structure joined by a single tetrahedral carbon, is a privileged scaffold in medicinal chemistry. Frequently found in a vast array of biologically active natural products, its rigid, three-dimensional architecture offers a unique framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. This document provides detailed application notes and protocols for the utilization of spiroketal diols as versatile building blocks in the synthesis of innovative drug scaffolds.
Introduction to Spiroketal Scaffolds in Drug Discovery
Spiroketals are recognized for their conformational rigidity and stereochemical complexity, which can lead to enhanced binding affinity and selectivity for protein targets. The incorporation of diol functionalities onto the spiroketal core provides convenient handles for further chemical elaboration, allowing for the construction of diverse molecular libraries for drug discovery screening. Recent advances in synthetic methodology have made chiral spiroketal diols more accessible, paving the way for their increased application in the development of novel therapeutics.
Core Synthetic Strategies for Spiroketal Diol Synthesis
The construction of the spiroketal diol core can be achieved through several key synthetic strategies, each with its own advantages regarding stereocontrol and substrate scope. The choice of method often depends on the desired stereochemistry and the nature of the starting materials.
1. Acid-Catalyzed Spiroketalization: This classical approach involves the cyclization of a dihydroxy ketone precursor under acidic conditions. While effective for thermodynamically controlled processes, achieving high stereoselectivity can be challenging.
2. Transition-Metal-Catalyzed Cycloisomerization: Modern catalytic methods employing palladium, iridium, or gold complexes offer mild reaction conditions and excellent stereocontrol. These methods often utilize alkynyl diol precursors, which undergo intramolecular hydroalkoxylation or related cyclization cascades.
3. Organocatalytic Asymmetric Spiroketalization: The use of chiral Brønsted acids or other organocatalysts has emerged as a powerful tool for the enantioselective synthesis of spiroketals. These metal-free methods are attractive for their operational simplicity and environmental profile.
Application in the Synthesis of Bioactive Molecules
Spiroketal diols are key intermediates in the synthesis of a variety of bioactive compounds, including inhibitors of critical biological pathways. Below are two examples of drug scaffolds synthesized from spiroketal precursors.
Case Study 1: Tofogliflozin, an SGLT2 Inhibitor
Tofogliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), used in the treatment of type 2 diabetes mellitus. Its structure features a spiroketal moiety derived from a glucose precursor. The synthesis of Tofogliflozin highlights the utility of spiroketal diols in creating complex, biologically active molecules.
dot
Caption: SGLT2 Inhibition by a Spiroketal-Containing Drug.
Case Study 2: HPK1 Inhibitors for Cancer Immunotherapy
Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. Novel spiroketal-based inhibitors of HPK1 have been developed, demonstrating the potential of this scaffold in modulating immune responses.
dot
Caption: Inhibition of the HPK1 Signaling Pathway.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of spiroketal scaffolds using different catalytic systems.
To a solution of the substrate in toluene, add the chiral phosphoric acid catalyst.
Cool the mixture to the specified reaction temperature (e.g., -20 °C).
Add N-Bromosuccinimide portion-wise over 30 minutes.
Stir the reaction at the same temperature until completion (monitored by TLC).
Quench the reaction with saturated aqueous sodium thiosulfate.
Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product by flash column chromatography to yield the enantiomerically enriched spiroketal lactone.
Protocol 3: Synthesis of a Spiroketal-based SGLT2 Inhibitor Precursor (Tofogliflozin intermediate)[6][7]
Materials:
Protected Gluconolactone (1.0 equiv)
Aryl Lithium Reagent (1.2 equiv)
Anhydrous Tetrahydrofuran (THF)
Triethylsilane (2.0 equiv)
Boron Trifluoride Etherate (2.0 equiv)
Procedure:
Dissolve the protected gluconolactone in anhydrous THF and cool to -78 °C under an inert atmosphere.
Slowly add the aryl lithium reagent and stir for 1 hour at -78 °C.
Quench the reaction with saturated aqueous ammonium chloride and allow to warm to room temperature.
Extract the product with ethyl acetate, dry the organic layer, and concentrate.
Dissolve the crude lactol in a suitable solvent (e.g., dichloromethane) and cool to -78 °C.
Add triethylsilane followed by boron trifluoride etherate and stir until the reaction is complete.
Perform an aqueous workup and purify by chromatography or crystallization to obtain the spiroketal core.
Conclusion
Spiroketal diols represent a powerful and versatile class of building blocks for the synthesis of novel drug scaffolds. The synthetic methodologies outlined in these notes provide a foundation for accessing a wide range of structurally diverse and stereochemically complex spiroketal derivatives. The successful application of these scaffolds in the development of potent and selective inhibitors for targets such as SGLT2 and HPK1 underscores their significant potential in modern drug discovery. Researchers are encouraged to adapt and optimize these protocols to explore new chemical space and develop the next generation of spiroketal-based therapeutics.
Application of Spirocyclic Compounds in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Spirocyclic compounds, characterized by their unique three-dimensional structure where two rings are linked by a single common atom, have emerg...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic compounds, characterized by their unique three-dimensional structure where two rings are linked by a single common atom, have emerged as a pivotal class of materials in various fields of materials science.[1][2] Their rigid and orthogonal geometry imparts desirable properties such as high thermal and morphological stability, good solubility, and the ability to form amorphous glasses, making them highly attractive for applications in organic electronics.[3][4][5] This document provides detailed application notes and protocols for the use of spirocyclic compounds in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), two areas where they have demonstrated significant impact.
I. Application in Organic Light-Emitting Diodes (OLEDs)
Spirocyclic compounds, most notably derivatives of 9,9'-spirobifluorene (SBF), are extensively used in all generations of OLEDs, from fluorescent (FOLEDs) to phosphorescent (PhOLEDs) and thermally activated delayed fluorescence (TADF) OLEDs.[3][6] Their primary roles are as host materials and charge-transporting materials. The spiro-linkage provides a high glass transition temperature (Tg), which is crucial for the morphological stability and longevity of the device.[3][5] Furthermore, the orthogonal arrangement of the molecular units can be exploited to tune electronic properties, such as maintaining a high triplet energy (ET) in host materials to confine excitons on the guest emitter, a critical factor for efficient phosphorescent and TADF devices.[7][8]
Quantitative Performance Data of Spirobifluorene-based OLEDs
The performance of OLEDs incorporating spirobifluorene derivatives is summarized in the table below. These materials often serve as hosts for phosphorescent emitters or as hole-transporting materials.
Experimental Protocol: Synthesis of a 1,4-diaryl Spirobifluorene Host Material
This protocol describes a general method for the synthesis of 1,4-diaryl SBFs via an interannular C–H arylation, a challenging but effective route to these high-performance host materials.[7]
Diagram of Synthetic Workflow
Caption: Synthetic workflow for 1,4-diaryl spirobifluorenes.
Materials:
Bi(hetero)aryl-2-formaldehyde precursor
Arylating agent
Palladium catalyst (e.g., Pd(OAc)₂)
Ligand (e.g., phosphine-based)
Base (e.g., K₂CO₃)
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine the bi(hetero)aryl-2-formaldehyde precursor, the arylating agent, the palladium catalyst, the ligand, and the base.
Add the anhydrous solvent via syringe.
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or GC-MS).
After the reaction is complete, cool the mixture to room temperature.
Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the pure 1,4-diaryl spirobifluorene.
II. Application in Perovskite Solar Cells (PSCs)
The most prominent spirocyclic compound in the field of photovoltaics is 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene, commonly known as spiro-OMeTAD.[11] It is the benchmark hole-transporting material (HTM) in high-efficiency n-i-p (regular) structured perovskite solar cells.[11][12] The function of spiro-OMeTAD is to efficiently extract holes from the perovskite absorber layer and transport them to the electrode. Its high solubility, suitable energy levels, and ability to form uniform, amorphous films are key to its success.[13] However, pristine spiro-OMeTAD has low conductivity and requires p-doping, typically with additives like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (tBP), to enhance its charge transport properties.[11][12]
Quantitative Performance Data of Perovskite Solar Cells with Spiro-OMeTAD
The performance of perovskite solar cells is highly dependent on the composition of the spiro-OMeTAD hole-transporting layer.
Spiro-OMeTAD solution (with dopants like LiTFSI and tBP) in chlorobenzene
Anti-solvent (e.g., chlorobenzene)
Gold (Au) for the top electrode
Procedure:
Substrate Preparation:
Clean the ITO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.
Dry the substrates with a nitrogen gun and treat them with UV-ozone for at least 20 minutes before use.[15]
SnO₂ Layer Deposition (Electron Transport Layer):
Spin-coat the SnO₂ nanoparticle suspension onto the cleaned substrates (e.g., at 3000 RPM for 30 seconds).[15]
Anneal the substrates at approximately 150°C for 30 minutes.[15]
Perovskite Layer Deposition (in an inert atmosphere, e.g., a glove box):
Transfer the substrates into a glove box.
Spin-coat the perovskite precursor solution onto the SnO₂ layer (e.g., a two-step program: 1000 RPM for 10s, then 3000 RPM for 28s).[15]
During the second step, dispense an anti-solvent (e.g., 100 µL of chlorobenzene) onto the spinning substrate.[15]
Anneal the perovskite film on a hotplate at approximately 130°C for 10 minutes.[15]
Spiro-OMeTAD Layer Deposition (Hole Transport Layer):
Prepare the spiro-OMeTAD solution with dopants.
Spin-coat the spiro-OMeTAD solution onto the perovskite layer (e.g., at 4000 RPM for 30 seconds).[15]
Leave the substrates in a dry, dark place overnight to allow for oxidation of the spiro-OMeTAD.[15]
Electrode Evaporation:
Deposit the top metal electrode (e.g., 80-100 nm of gold) by thermal evaporation through a shadow mask to define the active area of the solar cell.
III. Application in Polymer Science
Spirocyclic compounds are also incorporated into conjugated polymers to control their thin-film microstructure and enhance device efficiencies.[17] The tetrahedral spiro center, when combined with a planar conjugated backbone, can improve stability and emission properties compared to their non-spiro analogues.[17] Furthermore, electronically active spirocyclic systems can be used for fine-tuning the energy levels (both absorption and emission) of conjugated polymers by modifying the heteroatoms within the spirocycle.[17] Photochromic spiro compounds like spiropyrans and spirooxazines are integrated into polymer matrices for applications such as ophthalmic lenses, where their light-sensitive transitions can be controlled by the polymer environment.[18][19]
Conclusion
Spirocyclic compounds are a versatile class of materials with significant and expanding applications in materials science. Their unique structural features provide a powerful tool for designing materials with enhanced stability, processability, and optoelectronic performance. The protocols and data presented here offer a starting point for researchers looking to harness the potential of these fascinating molecules in the development of next-generation electronic devices.
Application Note and Protocol for the Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
Audience: Researchers, scientists, and drug development professionals. Introduction: 1,4-Dioxaspiro[4.5]decan-8-one is a valuable bifunctional synthetic intermediate widely utilized in the synthesis of pharmaceuticals, l...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1,4-Dioxaspiro[4.5]decan-8-one is a valuable bifunctional synthetic intermediate widely utilized in the synthesis of pharmaceuticals, liquid crystals, and insecticides.[1] Its spirocyclic scaffold provides a rigid three-dimensional structure that can enhance binding affinity and selectivity for biological targets, making it a significant building block in drug discovery.[2] This document provides a detailed experimental protocol for the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one via the selective monoketalization of 1,4-cyclohexanedione with ethylene glycol.
Reaction Scheme:
The synthesis proceeds via an acid-catalyzed ketalization of one of the two carbonyl groups of 1,4-cyclohexanedione.
Caption: Reaction scheme for the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one.
Experimental Protocol:
This protocol is based on the selective ketalization of 1,4-cyclohexanedione.
Materials and Reagents:
Reagent/Material
Molecular Formula
Molar Mass ( g/mol )
Quantity
Notes
1,4-Cyclohexanedione
C₆H₈O₂
112.13
11.2 g (0.1 mol)
Starting material
Ethylene Glycol
C₂H₆O₂
62.07
6.2 g (0.1 mol)
Reactant
p-Toluenesulfonic acid (p-TsOH)
C₇H₈O₃S
172.20
~0.1 g (catalytic)
Acid catalyst
Toluene
C₇H₈
92.14
100 mL
Solvent, allows for azeotropic water removal
Saturated Sodium Bicarbonate
NaHCO₃
84.01
As needed
For neutralization
Anhydrous Sodium Sulfate
Na₂SO₄
142.04
As needed
Drying agent
Diethyl Ether
(C₂H₅)₂O
74.12
As needed
For extraction
Equipment:
Round-bottom flask (250 mL)
Dean-Stark apparatus
Condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel
Rotary evaporator
Standard glassware for workup and purification
Procedure:
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-cyclohexanedione (11.2 g, 0.1 mol), ethylene glycol (6.2 g, 0.1 mol), a catalytic amount of p-toluenesulfonic acid (~0.1 g), and toluene (100 mL).
Azeotropic Distillation: Assemble a Dean-Stark apparatus and a condenser on top of the flask. Heat the reaction mixture to reflux. The water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.
Reaction Monitoring: Continue the reflux for 5-8 hours or until no more water is collected in the Dean-Stark trap.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
Extraction and Drying: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate.
Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
Purification: The crude product, which is a mixture of the desired monoketal, unreacted starting material, and the bis-ketal byproduct, can be purified by fractional distillation under reduced pressure or by recrystallization from a suitable solvent like ether.[3][4] A yield of over 45% for the monoketal can be expected.[3]
Experimental Workflow
Caption: Experimental workflow for the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one.
Characterization Data:
The final product should be characterized to confirm its identity and purity.
Technique
Expected Results
Appearance
Colorless to pale yellow liquid or white solid.[5][6]
Purification of polar diols like 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol by crystallization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of polar diols, with a specific f...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of polar diols, with a specific focus on compounds like 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol, through crystallization.
Troubleshooting Guide
Researchers may encounter several challenges during the crystallization of polar diols. This guide provides a systematic approach to addressing these common issues.
Problem
Potential Cause(s)
Suggested Solution(s)
No Crystals Form Upon Cooling
The solution is not supersaturated (too much solvent was added).
- Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.[1][2] - Add a seed crystal of the pure compound, if available.[1][2] - Evaporate some of the solvent to increase the concentration of the diol and then allow the solution to cool again.[3][4] - If the above methods fail, cool the solution in an ice bath to further decrease the solubility of the compound.[5][6]
Compound "Oils Out" Instead of Crystallizing
The boiling point of the solvent is higher than the melting point of the diol.[6][7]
- Reheat the solution to dissolve the oil, add a small amount of a "better" solvent (one in which the diol is more soluble) to lower the saturation point, and allow it to cool slowly.[3] - Select a solvent with a lower boiling point.[7] - Ensure a slow cooling rate; rapid cooling can promote oiling out.[6][7]
A high concentration of impurities is present.
- Pre-purify the crude material using a quick filtration through a plug of silica gel before attempting recrystallization.[7]
Low Yield of Purified Crystals
The diol is too soluble in the cold recrystallization solvent.[7]
- Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize the amount of dissolved product.[7] - Wash the collected crystals with a minimal amount of ice-cold solvent.[7] - Consider using a mixed solvent system where the diol has lower solubility at cold temperatures.[3]
Product was lost during transfer or filtration.
- Ensure all crystals are transferred from the flask to the filter funnel, using a small amount of the cold mother liquor to rinse the flask. - Check for any leaks in the filtration setup.
Crystallization Occurs Too Rapidly
The solution is too concentrated or cools too quickly, trapping impurities.[4][8]
- Reheat the solution and add a small amount of additional hot solvent to slightly decrease the saturation.[4][8] - Allow the flask to cool slowly at room temperature before moving it to an ice bath.[6][7] Insulating the flask can also help slow the cooling process.[4]
Colored Impurities in Crystals
Colored impurities were not removed from the initial solution.
- If the impurities are known to be adsorbed by activated carbon, add a small amount of charcoal to the hot solution before the hot filtration step.[6][9] Be aware that using too much can lead to product loss.[6]
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate solvent for the crystallization of a polar diol?
A1: The key principle for solvent selection is "like dissolves like"; therefore, polar solvents are generally suitable for polar compounds.[1][10][11] An ideal solvent should dissolve the diol completely when hot but poorly when cold.[1][10] It's also important that the solvent does not react with the compound and is volatile enough to be easily removed from the final crystals.[1][5] Common polar solvents to consider include water, ethanol, methanol, and acetone.[11][12]
Q2: What is a mixed solvent system and when should I use it for crystallizing polar diols?
A2: A mixed solvent system, or solvent-pair, is used when a single solvent does not provide the ideal solubility characteristics.[3] This typically involves a "good" solvent in which the diol is highly soluble and a "bad" solvent in which it is poorly soluble.[13] The two solvents must be miscible.[3][13] For polar diols, a common pairing is a good solvent like ethanol with a bad solvent like water.[5][13] The impure diol is dissolved in a minimum amount of the hot "good" solvent, and the "bad" solvent is then added dropwise until the solution becomes cloudy, indicating the saturation point has been reached. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Q3: My polar diol is highly soluble in most polar solvents even at low temperatures. What can I do?
A3: High solubility can make crystallization challenging. In this case, a mixed solvent system is often the best approach. By carefully adding a "bad" solvent (an anti-solvent) to a solution of your diol in a "good" solvent, you can fine-tune the solubility to a point where crystallization will occur upon cooling.[14]
Q4: How can I improve the purity of my crystals if a single crystallization is insufficient?
A4: If the initial crystallization does not yield a product of the desired purity, a second recrystallization can be performed.[3] This involves taking the crystals obtained from the first procedure and repeating the entire process of dissolution in a hot solvent, cooling, and filtration. Each successive crystallization will result in some loss of the product, but the purity should increase.[15]
Q5: What is the purpose of a hot filtration step?
A5: A hot gravity filtration is performed after the impure solid is dissolved in the hot solvent but before the solution is cooled.[7] Its purpose is to remove any insoluble impurities, such as dust, filter paper fibers, or other contaminants that do not dissolve in the hot solvent.[3] This step is crucial for obtaining a pure final product.
Experimental Protocol: Crystallization of 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol
This protocol provides a general methodology for the purification of 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol by crystallization. Solvent selection and volumes may need to be optimized based on the purity of the crude material.
Place a small amount of the crude diol into several test tubes.
Add a small amount of a different candidate solvent to each tube.
Observe the solubility at room temperature. A good solvent will not dissolve the compound well at this stage.
Gently heat the test tubes. An ideal solvent will completely dissolve the diol at an elevated temperature.
Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will be one from which the diol readily forms crystals upon cooling. A mixed solvent system, such as ethyl acetate/hexane, might be effective.
Dissolution:
Place the crude 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol in an Erlenmeyer flask.
Add a minimal amount of the chosen hot solvent (or the "good" solvent of a mixed pair) to the flask while heating and stirring until the solid just dissolves.[7]
Hot Filtration (if necessary):
If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask.
Crystallization:
If using a mixed solvent system, add the "bad" solvent dropwise to the hot solution until it becomes slightly cloudy. Then, add a few drops of the "good" solvent to make it clear again.
Cover the flask and allow the solution to cool slowly to room temperature without disturbance.[2] Slow cooling promotes the formation of larger, purer crystals.[6]
Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[5]
Collection and Washing:
Collect the crystals by vacuum filtration using a Buchner funnel.[13]
Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.[7]
Drying:
Dry the purified crystals under vacuum to remove any residual solvent.[7] The purity of the final product can be assessed by techniques such as melting point analysis or spectroscopy.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the crystallization of polar diols.
Caption: A flowchart for troubleshooting common crystallization problems.
Troubleshooting low yields in the reduction of 1,4-Dioxaspiro[4.5]decan-8-one derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the reduction of 1,4-Dioxas...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the reduction of 1,4-Dioxaspiro[4.5]decan-8-one and its derivatives.
Q1: I am experiencing a low yield in the reduction of my 1,4-Dioxaspiro[4.5]decan-8-one derivative to the corresponding alcohol. What are the common causes?
Low yields can stem from several factors. The most common issues include:
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the efficiency of the reduction.
Reagent Quality: The reducing agent, particularly sodium borohydride (NaBH₄), can degrade over time, especially if exposed to moisture.
Incomplete Reaction: The reaction may not have gone to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.
Side Reactions: Undesired side reactions may be consuming the starting material or the product.
Work-up and Purification Issues: Product loss can occur during the work-up and purification steps.
Stability of the Starting Material or Product: The dioxaspiroketal protecting group is generally stable under the mild conditions of NaBH₄ reduction but can be sensitive to acidic conditions, which might be inadvertently introduced.
Q2: How can I optimize the reaction conditions for the reduction using Sodium Borohydride (NaBH₄)?
Optimization of the reaction is key to achieving high yields. Consider the following parameters:
Solvent: Protic solvents like methanol or ethanol are commonly used for NaBH₄ reductions. Methanol is often the solvent of choice as it can also protonate the intermediate alkoxide.[1][2] The choice of solvent can affect the reaction rate.[3]
Temperature: These reductions are often carried out at low temperatures (e.g., 0 °C) to control the reaction rate and improve selectivity.[4] Starting the reaction at 0 °C and then allowing it to warm to room temperature is a common strategy.
Stoichiometry of NaBH₄: While theoretically one mole of NaBH₄ can reduce four moles of a ketone, in practice, a molar excess of NaBH₄ is used to ensure the reaction goes to completion.[5] A common starting point is 1.5 to 2 equivalents of NaBH₄ per equivalent of the ketone.
Reaction Time: The reaction time can vary depending on the specific substrate and conditions. It is essential to monitor the reaction by TLC to determine the point of completion.
Q3: Can the 1,4-dioxaspiro[4.5]decane ketal protecting group be cleaved during the reduction?
The ethylene ketal protecting group is generally stable to basic and neutral conditions, including those of a typical NaBH₄ reduction.[6][7][8] However, it is sensitive to acidic conditions.[9][10] Therefore, it is crucial to avoid acidic work-up procedures if the ketal needs to remain intact. A neutral or slightly basic work-up is recommended.
Q4: What are some potential side products in the NaBH₄ reduction of 1,4-Dioxaspiro[4.5]decan-8-one derivatives?
Besides unreacted starting material, potential side products can include:
Borate esters: These are formed from the reaction of the alkoxide intermediate with borane species. They are typically hydrolyzed during the work-up.
Byproducts from solvent reaction: NaBH₄ can react with alcohol solvents to produce hydrogen gas and the corresponding sodium alkoxide borohydrides.[1][4] This reaction is generally slower than the ketone reduction, especially at low temperatures.
Products of ketal cleavage: If acidic conditions are present, the ketal may be hydrolyzed to reveal the corresponding diol and cyclohexanedione, which could then be further reduced.
Q5: What is a suitable work-up procedure for the NaBH₄ reduction to isolate the alcohol product?
A standard work-up procedure involves:
Quenching the excess NaBH₄: This is typically done by the slow and careful addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at a low temperature (e.g., 0 °C).
Extraction: The product is then extracted from the aqueous layer using an organic solvent such as ethyl acetate or dichloromethane.
Washing: The combined organic layers are washed with water and then with brine to remove any remaining inorganic salts.
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the reduction of cyclohexanone derivatives, which can serve as a starting point for the optimization of 1,4-Dioxaspiro[4.5]decan-8-one reductions.
Ethyl acetate (or other suitable extraction solvent)
Brine (saturated aqueous NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Hexane and Ethyl Acetate for chromatography elution
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,4-Dioxaspiro[4.5]decan-8-one derivative (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate).
Cooling: Cool the solution to 0 °C in an ice bath.
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution. Control the rate of addition to maintain the temperature below 5 °C. Hydrogen gas evolution may be observed.
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) until the starting material is consumed (typically 1-4 hours).
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the excess NaBH₄ by the dropwise addition of deionized water or saturated aqueous NH₄Cl solution until gas evolution ceases.
Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure.
Extraction: Add deionized water to the residue and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine.
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 1,4-Dioxaspiro[4.5]decan-8-ol derivative.
Visualizations
Caption: Experimental workflow for the reduction of 1,4-Dioxaspiro[4.5]decan-8-one derivatives.
Caption: Troubleshooting flowchart for low yields in the reduction reaction.
Caption: Reaction pathway showing the desired transformation and potential side reactions.
Overcoming side reactions in the synthesis of gem-disubstituted spiroketals
Welcome to the technical support center for the synthesis of gem-disubstituted spiroketals. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance an...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the synthesis of gem-disubstituted spiroketals. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of gem-disubstituted spiroketals?
The synthesis of gem-disubstituted spiroketals presents several key challenges, primarily centered around controlling stereoselectivity and minimizing side reactions. The major hurdles include:
Stereocontrol at the Spirocyclic Center: Achieving the desired stereoisomer (kinetic vs. thermodynamic product) can be difficult due to the thermodynamic stability often favoring one isomer.[1]
Side Reactions: The presence of various functional groups in the precursor molecules can lead to several unwanted side reactions, such as epimerization, elimination, and rearrangements.
Purification: Separating the desired spiroketal from closely related stereoisomers and byproducts can be challenging due to similar physical properties.
Q2: How can I favor the formation of the kinetic versus the thermodynamic spiroketal?
Controlling the formation of either the kinetic or thermodynamic product is a critical aspect of spiroketal synthesis.
Thermodynamic Control: Achieved under equilibrating conditions, typically using strong Brønsted or Lewis acids at ambient or elevated temperatures. These conditions allow the initial products to revert to the starting material or intermediates and eventually form the most stable spiroketal isomer.[1]
Kinetic Control: Favored under non-equilibrating conditions. This usually involves the use of milder reagents, lower reaction temperatures, and shorter reaction times to trap the initially formed, less stable product before it can isomerize to the thermodynamic product.
Q3: What is the role of protecting groups in the synthesis of gem-disubstituted spiroketals?
Protecting groups are crucial for preventing unwanted side reactions by temporarily masking reactive functional groups in the dihydroxyketone precursor.[2][3] A well-chosen protecting group strategy is essential for a successful synthesis. Key considerations include:
Stability: The protecting group must be stable to the conditions of the spiroketalization reaction.
Orthogonality: The ability to deprotect one group selectively in the presence of others is vital for complex syntheses.[4]
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and not introduce additional complications.
Commonly used protecting groups for hydroxyl functions include silyl ethers (e.g., TBS, TIPS), benzyl ethers (e.g., Bn), and acetals. The choice of protecting group can also influence the stereochemical outcome of the spiroketalization.
Troubleshooting Guide
Problem 1: Low Diastereoselectivity
Symptoms: Formation of a mixture of spiroketal diastereomers with a low diastereomeric ratio (dr).
Possible Causes and Solutions:
Possible Cause
Troubleshooting Steps
Equilibrating Conditions
The reaction conditions may be favoring thermodynamic equilibration, leading to a mixture of isomers. To favor the kinetic product, consider lowering the reaction temperature, using a milder acid catalyst, or reducing the reaction time.
Inappropriate Catalyst
The choice of acid catalyst can significantly impact diastereoselectivity. Screen a variety of Brønsted acids (e.g., PPTS, CSA) and Lewis acids (e.g., Sc(OTf)₃, TMSOTf) to find the optimal catalyst for your substrate.
Solvent Effects
The polarity and coordinating ability of the solvent can influence the transition state of the cyclization. Experiment with a range of solvents (e.g., CH₂Cl₂, THF, MeCN) to improve diastereoselectivity.
Substrate Conformation
The inherent conformational preferences of the dihydroxyketone precursor can dictate the facial selectivity of the cyclization. The use of bulky protecting groups can sometimes lock the substrate in a conformation that favors the formation of a single diastereomer.
Experimental Protocol: Acid-Catalyzed Spiroketalization of a Gem-Disubstituted Dihydroxyketone
A solution of the gem-disubstituted dihydroxyketone (1.0 mmol) in anhydrous dichloromethane (10 mL) is cooled to the desired temperature (e.g., -78 °C, 0 °C, or room temperature). The acid catalyst (e.g., pyridinium p-toluenesulfonate (PPTS), 0.1 mmol) is added, and the reaction mixture is stirred under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired spiroketal.
Problem 2: Formation of an Ene Reaction Byproduct
Symptoms: Observation of a byproduct resulting from an intramolecular ene reaction, often characterized by the formation of a new carbon-carbon bond and a shift of a double bond.
Possible Causes and Solutions:
Mechanism: The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile," in this case, the ketone). The reaction is often promoted by Lewis acids.
Prevention:
Protecting Groups: Protect the participating alkene as a functional group that is unreactive under the reaction conditions.
Reaction Conditions: Lowering the reaction temperature can sometimes disfavor the ene reaction, which often has a higher activation energy than the desired spiroketalization.
Catalyst Choice: Some Lewis acids are more prone to promoting ene reactions than others. Experiment with milder Brønsted acids.
Problem 3: Anti-Markovnikov Epoxide Opening
Symptoms: In syntheses starting from precursors containing an epoxide, the observation of a byproduct resulting from nucleophilic attack at the less substituted carbon of the epoxide (anti-Markovnikov opening), leading to an undesired regioisomer.
Possible Causes and Solutions:
Mechanism: Under acidic conditions, epoxide opening typically proceeds via a carbocation-like transition state, favoring nucleophilic attack at the more substituted carbon (Markovnikov's rule). However, certain catalysts or reaction conditions can promote the anti-Markovnikov pathway.
Troubleshooting:
Catalyst Selection: The choice of Lewis or Brønsted acid can influence the regioselectivity of epoxide opening. Screen different acids to find one that favors the desired Markovnikov opening.
Protecting Groups: The electronic nature of neighboring protecting groups can influence the stability of the developing positive charge during epoxide opening, thereby affecting the regioselectivity.
Data Presentation
Table 1: Comparison of Lewis Acids for Diastereoselective Spiroketalization
Catalyst
Solvent
Temperature (°C)
Time (h)
Yield (%)
Diastereomeric Ratio (d.r.)
Sc(OTf)₃
CH₂Cl₂
-78
2
85
>20:1
TMSOTf
CH₂Cl₂
-78
1
90
15:1
BF₃·OEt₂
CH₂Cl₂
-78
3
75
10:1
TiCl₄
CH₂Cl₂
-78
2.5
60
5:1
PPTS
CH₂Cl₂
25
12
95
3:1 (Thermodynamic)
Note: Data is representative and will vary depending on the specific substrate.
Visualizations
Experimental Workflow for Gem-Disubstituted Spiroketal Synthesis
Caption: A generalized experimental workflow for the synthesis of gem-disubstituted spiroketals.
Troubleshooting Logic for Low Diastereoselectivity
Caption: A troubleshooting flowchart for addressing low diastereoselectivity in spiroketal synthesis.
Stability of 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol to common oxidizing agents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and reactivity of 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol with common oxidizing agents. Thi...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and reactivity of 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol with common oxidizing agents. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the 1,4-dioxaspiro[4.5]decane moiety to oxidizing agents?
A1: The 1,4-dioxaspiro[4.5]decane group, which is a cyclic ketal (specifically, an ethylene glycol ketal of cyclohexane-1,4-dione), is generally stable to a variety of mild oxidizing agents.[1] Cyclic ketals are known to be resistant to nucleophiles and bases.[1] However, strong oxidizing agents, particularly under acidic conditions or in the presence of Lewis acids, can lead to the cleavage of the ketal.[1] For instance, reagents like perchloric acid (HClO₄) can cleave acetals.[1] The stability of the ketal is crucial as it serves as a protecting group for a ketone functionality.[2]
Q2: What are the expected products from the oxidation of the primary diol functionality of 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol?
A2: The primary alcohol groups (-CH₂OH) of 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol can be oxidized to aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Mild Oxidation: Use of mild oxidizing agents will typically yield the corresponding dialdehyde, 1,4-Dioxaspiro[4.5]decane-8,8-dicarbaldehyde.
Strong Oxidation: Stronger oxidizing agents can further oxidize the initial aldehyde products to carboxylic acids, resulting in the formation of 1,4-Dioxaspiro[4.5]decane-8,8-dicarboxylic acid. Under vigorous conditions, cleavage of the carbon-carbon bond between the two functional groups could occur.[3][4]
Q3: Can the diol be selectively oxidized without affecting the spiroketal?
A3: Yes, selective oxidation of the diol is achievable by choosing an appropriate oxidizing agent that is compatible with the ketal protecting group. Mild oxidizing agents, especially those that operate under neutral or slightly basic conditions, are preferred to maintain the integrity of the spiroketal.
Q4: What are some common side reactions to be aware of during the oxidation of 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol?
A4: Potential side reactions include:
Ketal Deprotection: The use of highly acidic oxidizing conditions can lead to the hydrolysis of the spiroketal, unmasking the ketone.
Over-oxidation: With strong oxidizing agents, the desired aldehyde may be further oxidized to the carboxylic acid.
Formation of Lactones: If one alcohol is oxidized to a carboxylic acid while the other remains as an alcohol, intramolecular esterification could potentially lead to the formation of a lactone, although this is less likely given the gem-diol structure.
Troubleshooting Guide
Issue
Possible Cause
Recommended Solution
Low yield of the desired oxidized product.
Incomplete reaction.
- Increase reaction time. - Increase the stoichiometry of the oxidizing agent. - Ensure the reagents are fresh and active.
Decomposition of starting material or product.
- Use milder reaction conditions (e.g., lower temperature). - Choose a more selective oxidizing agent. - Ensure the reaction is performed under an inert atmosphere if reagents are air-sensitive.
Presence of the deprotected ketone in the product mixture.
The oxidizing conditions were too acidic.
- Use an oxidizing agent that works under neutral or basic conditions. - Add a non-nucleophilic base (e.g., pyridine, sodium bicarbonate) to buffer the reaction mixture.
Formation of carboxylic acid instead of the aldehyde.
The oxidizing agent was too strong.
- Use a milder oxidizing agent such as PCC, PDC, or reagents for Swern or Dess-Martin oxidation.
Complex product mixture observed by TLC or NMR.
Multiple side reactions are occurring.
- Re-evaluate the choice of oxidizing agent for better chemoselectivity. - Purify the starting material to remove any impurities that might interfere with the reaction. - Carefully control the reaction temperature and addition of reagents.
Data Presentation: Stability with Common Oxidizing Agents
The following table summarizes the expected reactivity of 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol with various common oxidizing agents.
Oxidizing Agent
Expected Primary Product
Potential for Ketal Cleavage
Reaction Conditions
Notes
Pyridinium chlorochromate (PCC)
1,4-Dioxaspiro[4.5]decane-8,8-dicarbaldehyde
Low
Anhydrous CH₂Cl₂, room temp.
Mild oxidant, generally good for stopping at the aldehyde.
Pyridinium dichromate (PDC)
1,4-Dioxaspiro[4.5]decane-8,8-dicarbaldehyde
Low
Anhydrous CH₂Cl₂ or DMF, room temp.
Similar to PCC, can be used in different solvents.
Dess-Martin Periodinane (DMP)
1,4-Dioxaspiro[4.5]decane-8,8-dicarbaldehyde
Very Low
CH₂Cl₂, room temp.
Mild and highly selective for alcohols.
Swern Oxidation (Oxalyl chloride, DMSO, Et₃N)
1,4-Dioxaspiro[4.5]decane-8,8-dicarbaldehyde
Very Low
Anhydrous CH₂Cl₂, low temp. (-78 °C)
Excellent for sensitive substrates, requires careful temperature control.
Potassium permanganate (KMnO₄)
1,4-Dioxaspiro[4.5]decane-8,8-dicarboxylic acid
High (especially with heat or acid)
Basic, neutral, or acidic; variable temp.
Strong oxidant, likely to cause over-oxidation and ketal cleavage.
Jones Reagent (CrO₃, H₂SO₄, acetone)
1,4-Dioxaspiro[4.5]decane-8,8-dicarboxylic acid
High
Acetone, 0 °C to room temp.
Strongly acidic conditions are likely to deprotect the ketal.
Sodium hypochlorite (NaOCl) with TEMPO
1,4-Dioxaspiro[4.5]decane-8,8-dicarbaldehyde
Low
Biphasic (e.g., CH₂Cl₂/H₂O) with NaHCO₃, 0 °C
Catalytic and selective for primary alcohols to aldehydes.
Experimental Protocols
Protocol 1: Selective Oxidation to 1,4-Dioxaspiro[4.5]decane-8,8-dicarbaldehyde using Dess-Martin Periodinane (DMP)
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
Addition of DMP: To the stirred solution, add Dess-Martin Periodinane (2.2 eq) portion-wise at room temperature.
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.
Work-up: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to afford the pure 1,4-Dioxaspiro[4.5]decane-8,8-dicarbaldehyde.
Protocol 2: Oxidation to 1,4-Dioxaspiro[4.5]decane-8,8-dicarboxylic acid using TEMPO/NaOCl
Note: This protocol is adapted for the formation of the dicarboxylic acid, which would require a two-step process or more forcing conditions than the standard TEMPO-catalyzed oxidation to the aldehyde. A more direct, albeit less selective, method would involve a stronger oxidant like KMnO₄, but with a high risk of ketal cleavage. A two-step approach is generally preferred for substrates with sensitive functional groups.
Step 1: Oxidation to Dialdehyde: Follow Protocol 1 or a similar mild oxidation to obtain 1,4-Dioxaspiro[4.5]decane-8,8-dicarbaldehyde.
Step 2: Oxidation of Dialdehyde to Dicarboxylic Acid (Pinnick Oxidation):
Preparation: In a round-bottom flask, dissolve the dialdehyde (1.0 eq) in a mixture of tert-butanol and water.
Addition of Reagents: Add 2-methyl-2-butene (a chlorine scavenger, ~4-5 eq). To this stirred solution, add a solution of sodium chlorite (NaClO₂, ~3 eq) in water dropwise, keeping the internal temperature below 25 °C.
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within a few hours.
Work-up: Carefully quench any excess oxidant with a saturated aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture with 1M HCl and extract with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude dicarboxylic acid. Further purification can be achieved by recrystallization.
Technical Support Center: Purification of Highly Polar Spirocyclic Compounds
Welcome to the technical support center for the purification of highly polar spirocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting gui...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the purification of highly polar spirocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this unique class of molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying highly polar spirocyclic compounds?
A1: The purification of highly polar spirocyclic compounds presents a unique set of challenges due to their distinct structural and chemical properties. Key difficulties include:
Poor Retention in Reversed-Phase Chromatography: Due to their high polarity, these compounds have a strong affinity for the polar mobile phase (like water/methanol) and weak interaction with nonpolar C18 stationary phases, often leading to elution at or near the solvent front.[1][2]
Separation of Stereoisomers: Spirocyclic structures often contain multiple chiral centers, resulting in diastereomers and enantiomers with very similar physicochemical properties, making their separation difficult.[1]
Peak Tailing and Poor Peak Shape: Secondary interactions between polar functional groups (e.g., amines, carboxylates) and residual silanols on silica-based columns can cause significant peak tailing.[3][4] This is especially common for basic compounds.[5]
Low Solubility: The rigid spirocyclic core can lead to poor solubility in common organic solvents used in normal-phase chromatography.[1]
Complex Impurity Profiles: Syntheses can produce structurally similar impurities that are challenging to separate from the target compound using standard methods.[1]
Q2: Which chromatographic techniques are most suitable for these compounds?
A2: Traditional reversed-phase HPLC is often ineffective.[2] The following techniques are generally more successful:
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (e.g., silica, amide, zwitterionic) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[6][7] This mode promotes the retention of highly polar compounds.[8][9]
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, often with a polar organic co-solvent like methanol.[10] It is known for fast, efficient separations and is particularly powerful for chiral separations.[11][12] SFC can often handle polar compounds, sometimes with the addition of water to the modifier.[13]
Ion-Exchange Chromatography (IEC): This technique is ideal for spirocyclic compounds that are ionizable or exist as zwitterions.[14] Separation is based on the electrostatic interactions between the charged analyte and a charged stationary phase.[10][15] The net charge of the molecule, which can be controlled by mobile phase pH, dictates its retention.[16]
Aqueous Normal-Phase (ANP) Chromatography: A variation of normal-phase chromatography that uses water as a component of the mobile phase, making it a form of HILIC.[9][17]
Q3: My spirocyclic compound is zwitterionic. Which technique should I consider first?
A3: For zwitterionic compounds, Ion-Exchange Chromatography (IEC) or HILIC with a zwitterionic stationary phase are excellent starting points.
IEC separates molecules based on their net charge, which can be manipulated by adjusting the mobile phase pH.[16] At a pH below the isoelectric point (pI), the compound will be cationic and bind to a cation-exchange column. Above the pI, it will be anionic and bind to an anion-exchange column.[15]
Zwitterionic HILIC columns (e.g., ZIC-HILIC) contain both positive and negative charges on the stationary phase.[18][19] This allows for unique selectivity through a combination of hydrophilic partitioning and electrostatic interactions.[18] They are effective for separating charged and neutral polar compounds simultaneously.[20]
Troubleshooting Guide
Issue 1: My polar spirocyclic compound shows no retention on a C18 column.
Question: My compound elutes in the solvent front even with 95% water in the mobile phase. What should I do?
Answer: This indicates that the compound is too polar for traditional reversed-phase chromatography.[2] The interaction with the nonpolar stationary phase is insufficient.
Immediate Actions:
Switch to a More Polar Stationary Phase: Consider a reversed-phase column with a polar-embedded group (EPG) or a phenyl-hexyl phase, which are designed to offer better retention for polar analytes.[1] Some modern RP columns are also designed to be stable in 100% aqueous conditions.[1]
Use Ion-Pairing Agents: Adding an ion-pairing reagent to the mobile phase can increase retention for ionizable compounds, but these agents can be difficult to remove and are often not compatible with mass spectrometry (MS).[2]
Recommended Strategy: Change your chromatographic mode entirely. HILIC or SFC are the preferred next steps. HILIC is specifically designed to retain very polar compounds that are not retained in reversed-phase.[7][21]
Issue 2: I'm observing severe peak tailing with my basic spirocyclic amine.
Question: My peaks are broad and asymmetrical on both silica and C18 columns. How can I improve the peak shape?
Answer: Peak tailing for basic compounds is often caused by strong, unwanted secondary interactions with acidic residual silanol groups on the silica surface of the stationary phase.[3][22]
Troubleshooting Steps:
Use an End-Capped Column: For reversed-phase, ensure you are using a high-quality, fully end-capped column. End-capping deactivates most of the surface silanols, reducing these secondary interactions.[4]
Modify the Mobile Phase: Add a basic additive to the mobile phase to compete with your analyte for the active sites. For reversed-phase, try adding 0.1% triethylamine (TEA) or ammonia. For normal phase on silica, adding 1-2% TEA to the solvent system during column packing and elution can significantly improve peak shape.[1] For SFC, additives like ammonia are often used to improve the peak shape of basic compounds.[11]
Adjust pH: For reversed-phase, increase the mobile phase pH to above the pKa of your basic analyte (e.g., pH > 8). This neutralizes the compound, reducing ionic interactions. Ensure your column is stable at high pH.[11]
Consider a Different Stationary Phase: Switch to a less acidic stationary phase like alumina for normal-phase chromatography or use a specialized column designed for basic compounds.[5] HILIC and SFC are also excellent alternatives that often provide symmetrical peaks.[7]
Issue 3: I cannot separate the enantiomers of my chiral spirocyclic compound.
Question: I have tried several standard chiral columns in normal-phase HPLC without success. What are my options?
Answer: Chiral separation of highly polar compounds can be challenging because their solubility in standard nonpolar mobile phases (like hexane/isopropanol) is often poor.[9] Furthermore, achieving chiral recognition requires a specific set of interactions between the analyte and the chiral stationary phase (CSP).[23]
Optimization & Alternative Strategies:
Switch to Polar Organic or Reversed-Phase Mode: Many polysaccharide-based chiral columns (e.g., those based on amylose or cellulose) can be operated in polar organic mode (using solvents like methanol or acetonitrile) or reversed-phase mode (using water/acetonitrile or water/methanol).[24] This improves the solubility of polar analytes and can provide completely different selectivity.
Try Supercritical Fluid Chromatography (SFC): Chiral SFC is widely regarded as the premier technique for enantiomer separation.[11][12] The low viscosity and high diffusivity of supercritical CO2 lead to faster and more efficient separations.[11] It is highly effective for both analytical screening and preparative purification.[25]
Screen Multiple Chiral Stationary Phases (CSPs): Chiral separation is often unpredictable.[5] A systematic screening of different CSPs (e.g., polysaccharide-based, Pirkle-type) with various mobile phases is the most effective strategy to find the optimal conditions.[5]
troubleshoot -> good_sep;
good_sep -> end [label="Yes"];
good_sep -> optimize [label="No (Minor Issues\ne.g., Peak Shape)"];
optimize -> troubleshoot;
good_sep -> change_method [label="No (Major Issues\ne.g., No Retention)"];
change_method -> troubleshoot;
}
dot
Caption: Decision tree for selecting an initial purification method.
Data Presentation: Comparison of Purification Techniques
The following table provides an illustrative comparison of typical performance metrics for preparative purification of a highly polar compound. Actual values are highly dependent on the specific compound, column, and conditions.
Below are generalized, step-by-step starting protocols for key purification techniques. These should be optimized for your specific compound.
Protocol 1: HILIC Method for a Polar Neutral Spirocycle
This protocol outlines a generic gradient method for purifying a neutral polar compound using a silica-based HILIC column.
Column Selection: Start with a bare silica or amide-based HILIC column (e.g., preparative column, 250 x 21.2 mm, 5 µm).
Mobile Phase Preparation:
Mobile Phase A: 95:5 (v/v) Acetonitrile / Water + 10 mM Ammonium Acetate.
Mobile Phase B: 50:50 (v/v) Acetonitrile / Water + 10 mM Ammonium Acetate.
Note: Ensure the buffer is dissolved in the aqueous portion before adding acetonitrile to prevent precipitation.[6]
Sample Preparation: Dissolve the crude compound in a solvent mixture that is as close as possible to the initial mobile phase conditions (e.g., 90% Acetonitrile). If solubility is an issue, use a minimal amount of a stronger solvent like methanol or water, but be aware this can distort peak shape.
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 5-10% Mobile Phase B) for at least 10 column volumes to ensure a stable water layer on the stationary phase.[6]
Gradient Elution:
Flow Rate: Set according to column diameter (e.g., 20 mL/min for 21.2 mm ID).
Gradient:
0-5 min: 5% B (isocratic hold)
5-25 min: Linear gradient from 5% to 50% B.
25-30 min: Hold at 50% B (column wash).
30-31 min: Return to 5% B.
31-40 min: Re-equilibration at 5% B.
Fraction Collection & Analysis: Collect fractions based on UV detection and analyze via TLC or analytical HPLC/LC-MS to confirm purity.
// Nodes
A [label="Select HILIC Column\n(e.g., Silica, Amide)", fillcolor="#F1F3F4", fontcolor="#202124"];
B [label="Prepare Mobile Phases\nA: 95% ACN / 10mM Buffer\nB: 50% ACN / 10mM Buffer", fillcolor="#F1F3F4", fontcolor="#202124"];
C [label="Dissolve Sample in\nHigh Organic Solvent", fillcolor="#F1F3F4", fontcolor="#202124"];
D [label="Equilibrate Column\n(10 CVs, Initial Conditions)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
E [label="Inject Sample", fillcolor="#FBBC05", fontcolor="#202124"];
F [label="Run Gradient\n(Increase % Aqueous)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
G [label="Collect & Analyze Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
A -> B -> C -> D -> E -> F -> G;
}
dot
Caption: General experimental workflow for HILIC purification.
Protocol 2: Chiral SFC Method for Spirocyclic Enantiomers
This protocol describes a typical screening and optimization process for separating enantiomers using SFC.
Column Screening (Analytical Scale):
Select a set of 3-4 chiral stationary phases with different selectivities (e.g., amylose-based, cellulose-based).
Use a standard screening gradient with a common co-solvent like methanol.
Example Gradient: 5% to 40% Methanol in CO2 over 5 minutes.
System Conditions: Back Pressure: 150 bar; Temperature: 40 °C.
Identify the column/co-solvent combination that provides the best initial separation (resolution).
Method Optimization (Analytical Scale):
Once the best column is identified, optimize the separation by converting to an isocratic method.
Adjust the percentage of co-solvent to maximize resolution (Rs > 1.5 is ideal for preparative scale).
If peak shape is poor for acidic or basic compounds, add a small amount of an additive (e.g., 0.1% trifluoroacetic acid for acids, 0.1% diethylamine for bases) to the co-solvent.
Scale-Up to Preparative SFC:
Select a preparative column with the same stationary phase and particle size as the optimized analytical method.
Scale the flow rate and sample loading according to the column dimensions. The loading capacity in SFC is often significantly higher than in HPLC.
Example Preparative Conditions:
Column: 250 x 30 mm ID, 5 µm
Mobile Phase: Isocratic 25% Methanol in CO2
Flow Rate: 70 mL/min
Loading: Dissolve crude racemate at high concentration (e.g., 50-100 mg/mL) in the co-solvent and inject the maximum volume that maintains resolution.
Collection: Collect the two separated enantiomeric peaks in different fractions. The CO2 evaporates post-collection, leaving the purified compound in a concentrated solution of the co-solvent.[25]
Protocol 3: Ion-Exchange Chromatography for a Zwitterionic Spirocycle
This protocol outlines the separation of a zwitterionic compound using cation-exchange chromatography.
Determine Isoelectric Point (pI): Determine the pI of your compound experimentally or by software prediction. For cation-exchange, the purification must be run at a pH at least 1 unit below the pI. For anion-exchange, run at a pH at least 1 unit above the pI.
Column and Buffer Selection:
Column: Strong Cation Exchange (SCX) column.
Binding/Equilibration Buffer (Buffer A): A low ionic strength buffer at the desired pH (e.g., 20 mM Sodium Phosphate, pH 3.0).
Elution Buffer (Buffer B): The same buffer as A, but with a high concentration of salt (e.g., 20 mM Sodium Phosphate + 1.0 M NaCl, pH 3.0).
Sample Preparation: Dissolve the sample in Binding/Equilibration Buffer A. Ensure the sample conductivity and pH match the buffer.
Column Equilibration: Wash the SCX column with 5-10 column volumes of Buffer A until the pH and conductivity of the column outlet match the inlet.[15]
Sample Loading and Elution:
Load the prepared sample onto the column at a low flow rate.[15] The positively charged compound will bind, while neutral and anionic impurities will flow through.
Wash the column with 5-10 column volumes of Buffer A to remove all unbound impurities.
Elute the bound compound using a linear salt gradient (e.g., 0% to 100% Buffer B over 20 column volumes). Compounds will elute based on the strength of their positive charge.[10]
Alternatively, use a step gradient by sequentially applying buffers with increasing salt concentrations (e.g., 100 mM, 250 mM, 500 mM NaCl).
Desalting: The collected fractions containing the purified compound will have a high salt concentration. The salt must be removed, typically by reversed-phase solid-phase extraction (SPE) or dialysis.
Preventing decomposition of spiroketal diols under acidic reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the decomposi...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the decomposition of spiroketal diols under acidic reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of spiroketal diol decomposition under acidic conditions?
A1: Spiroketal diols are susceptible to decomposition in acidic environments through several pathways. The primary causes include:
Acid-catalyzed isomerization: The stereocenter at the spirocyclic carbon can easily isomerize under mild acidic conditions to yield the thermodynamically more stable anomer.[1]
Ring Opening: Both Brønsted and Lewis acids can catalyze the opening of the spiroketal rings, leading to the formation of ω-iodo enol ethers or other undesired products.[2]
Dehydration of Diols: The 1,3-diol functional group itself is prone to acid-catalyzed dehydration, which can lead to the formation of unsaturated alcohols or other rearrangement byproducts.[3]
Q2: I am observing low yields and a complex mixture of byproducts in my reaction. How can I determine if my spiroketal diol is decomposing?
A2: Decomposition of the spiroketal diol is a likely cause for low yields and product mixtures. You can detect decomposition using the following analytical techniques:[3]
Thin Layer Chromatography (TLC): The appearance of multiple new spots that are not your starting material or desired product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The emergence of complex signals or the disappearance of characteristic peaks corresponding to your spiroketal diol.
Mass Spectrometry (MS): Detection of fragments with molecular weights lower than your expected product.
Q3: How can I prevent the decomposition of the diol functionality during a reaction that requires acidic conditions?
A3: The most effective strategy to prevent the decomposition of the diol is to protect the hydroxyl groups before subjecting the molecule to acidic conditions.[3][4] This involves converting the diol into a more stable functional group that can be removed later in the synthesis.
Q4: What are the most suitable protecting groups for 1,2- and 1,3-diols in acidic media?
A4: Cyclic acetals are excellent protecting groups for diols due to their stability in acidic and basic conditions.[4][5]
For 1,2-diols , acetonides (formed from acetone) are commonly used.
For 1,3-diols , benzylidene acetals (formed from benzaldehyde) are particularly well-suited as they form stable six-membered rings.[3][4]
Novel protecting groups like Boc-ethylidene and Moc-ethylidene acetals have been shown to be exceptionally stable to acidic media.[6]
Troubleshooting Guide
Issue: Unexpected isomerization of the spiroketal center.
Problem: You are obtaining a different stereoisomer of your spiroketal than expected. This is a common issue as the spiroketal center can readily isomerize under acidic conditions to the thermodynamically favored configuration, which is often stabilized by the anomeric effect.[1]
Solution:
Kinetic vs. Thermodynamic Control: If your synthesis relies on a kinetically controlled spiroketalization, minimize exposure to acid. Use milder acids or shorter reaction times. Conversely, if the desired product is the thermodynamic one, acid catalysis can be used to equilibrate to the more stable isomer.[7]
Chelation Control: In some cases, metal chelation can be used to direct the stereochemical outcome of spiroketalization, overriding the inherent thermodynamic preference.[8]
Issue: Low yields and byproducts due to diol dehydration.
Problem: Your reaction under acidic conditions is resulting in a low yield of the desired product, with analysis indicating the formation of multiple byproducts. This is characteristic of acid-catalyzed dehydration of the diol.[3]
Solution:
Protect the Diol: The most robust solution is to protect the diol as a cyclic acetal (e.g., benzylidene acetal for a 1,3-diol) before the acid-sensitive step.[3] This protecting group can be removed under different conditions later in the synthetic route.
Optimize Reaction Conditions: If protection is not feasible, carefully screen reaction parameters. Use the mildest possible acid catalyst (e.g., pyridinium p-toluenesulfonate (PPTS) or camphorsulfonic acid (CSA) instead of strong mineral acids).[1] Lowering the reaction temperature can also help minimize side reactions.
Data Presentation
Table 1: Stability of Acetal Protecting Groups for 1,2-Diols
Protocol 1: Protection of a 1,3-Diol as a Benzylidene Acetal
This protocol is a general procedure for the protection of a 1,3-diol using benzaldehyde.
Dissolve the diol: Dissolve the spiroketal diol in a suitable anhydrous solvent such as toluene or dichloromethane.
Add reagents: Add benzaldehyde (1.1 equivalents) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
Remove water: Heat the reaction mixture to reflux with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.[9]
Monitor reaction: Monitor the progress of the reaction by TLC until the starting material is consumed.
Workup: Cool the reaction mixture, quench with a mild base (e.g., triethylamine or saturated sodium bicarbonate solution), and extract the product with an organic solvent.
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Acid-Catalyzed Spiroketalization and Epimerization
This protocol describes a general method for achieving the thermodynamically favored spiroketal from a suitable precursor.
Dissolve the precursor: Dissolve the acyclic or monocyclic hydroxy ketone precursor in a suitable solvent such as methanol or a mixture of THF and water.
Add acid catalyst: Add a catalytic amount of a suitable acid, such as p-toluenesulfonic acid (p-TsOH), camphorsulfonic acid (CSA), or pyridinium p-toluenesulfonate (PPTS).[1]
Reaction: Stir the reaction at room temperature or with gentle heating. The reaction time can vary from a few hours to several days.
Monitor for equilibration: Monitor the reaction by NMR or TLC to determine when the equilibration to the desired thermodynamically stable isomer is complete.[1]
Workup: Quench the reaction with a mild base (e.g., triethylamine or saturated sodium bicarbonate solution) and remove the solvent under reduced pressure.
Purification: Extract the product with an appropriate organic solvent, dry the organic layer, and purify by column chromatography.
Visualizations
Caption: Acid-catalyzed decomposition pathways for spiroketal diols.
Caption: Workflow for preventing decomposition using a protecting group strategy.
The Ascendancy of Spirocyclic Scaffolds: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel molecular architectures that confer superior pharmacological properties is perpetual. Among the myriad of structural motifs, spirocycli...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the quest for novel molecular architectures that confer superior pharmacological properties is perpetual. Among the myriad of structural motifs, spirocyclic scaffolds have emerged as a powerful tool in medicinal chemistry, offering a unique three-dimensional profile that can overcome the limitations of traditional flat, aromatic compounds. This guide provides a comparative analysis of spirocyclic scaffolds against their non-spirocyclic counterparts, supported by experimental data, detailed protocols, and visual representations of their impact on key biological pathways.
The defining feature of spirocycles is the fusion of two rings at a single, shared atom, creating a rigid, non-planar structure. This inherent three-dimensionality, often quantified by a higher fraction of sp³ hybridized carbons (Fsp³), is a key driver of their advantageous properties in drug design.[1][2] Shifting from "flatland" to three-dimensional structures generally correlates with improved physicochemical properties and better pharmacokinetic (PK) profiles.[2]
Physicochemical and Pharmacokinetic Advantages of Spirocyclic Scaffolds
The introduction of a spirocyclic motif can significantly enhance a molecule's drug-like properties. By replacing traditional ring systems like piperazine or morpholine with azaspirocycles, medicinal chemists have demonstrated improvements in solubility, lipophilicity (LogP/LogD), and metabolic stability.[1][2] These enhancements can lead to improved oral bioavailability and a more favorable safety profile.
A notable example is the development of antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G-protein coupled receptor implicated in the regulation of energy homeostasis.[3] The replacement of a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane moiety in the MCHR1 antagonist AZD1979 led to a significant reduction in lipophilicity (LogD), which is often associated with a lower risk of off-target effects and improved safety.[1]
Property
Non-Spirocyclic Analog (Morpholine-based)
Spirocyclic Analog (2-Oxa-6-azaspiro[3.3]heptane based)
Table 1: Comparative Physicochemical and In Vitro Safety Data for MCHR1 Antagonists.
Enhancing Potency and Selectivity
The rigid conformation imparted by spirocyclic scaffolds can pre-organize the spatial orientation of key pharmacophoric elements, leading to enhanced binding affinity and selectivity for the target protein. This principle has been effectively applied in the development of inhibitors for challenging targets like SHP2 and PARP.
SHP2 Inhibition
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation through the MAPK signaling pathway.[4] The development of allosteric SHP2 inhibitors has been a significant advance in oncology. The clinical candidate TNO155 incorporates a 2-oxa-8-azaspiro[4.5]decane scaffold, which was instrumental in achieving high potency and selectivity.[4] The spirocyclic core helps to orient the molecule within the allosteric binding pocket, locking SHP2 in an inactive conformation.
Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in DNA repair mechanisms.[6] While the approved drug Olaparib features a piperazine ring, studies have explored the impact of replacing this with a diazaspiro[3.3]heptane moiety. This modification, while slightly reducing PARP-1 potency, significantly enhanced selectivity against other PARP family members and led to reduced DNA damage and cytotoxicity, highlighting the potential of spirocycles to fine-tune the biological activity of a drug.[7]
Table 3: Comparison of PARP-1 Inhibition and Selectivity.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the biological context and the experimental approaches used to evaluate these compounds, the following diagrams illustrate key signaling pathways and a general workflow for assessing drug candidates.
MCHR1 Signaling Pathway.
SHP2 Signaling in Cancer.
PARP-1 in DNA Repair.
Drug Discovery Workflow.
Experimental Protocols
SHP2 Enzymatic Inhibition Assay
Objective: To determine the in vitro potency (IC50) of test compounds against SHP2 phosphatase activity.
Methodology:
Reagents: Recombinant human SHP2 protein, a fluorogenic phosphatase substrate such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.05% Brij-35, pH 7.2), and test compounds dissolved in DMSO.
Procedure:
Add SHP2 enzyme to the assay buffer in a 384-well plate.
Add serial dilutions of the test compound or DMSO (vehicle control).
Incubate at room temperature for a specified period (e.g., 30 minutes) to allow for compound binding.
Initiate the reaction by adding the DiFMUP substrate.
Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 460 nm) over time using a plate reader.
Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5]
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
Objective: To assess the susceptibility of a test compound to metabolism by cytochrome P450 enzymes.
Methodology:
Reagents: Human liver microsomes (HLMs), NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), phosphate buffer (pH 7.4), test compound, and a positive control compound with known metabolic fate (e.g., verapamil).
Procedure:
Pre-warm a mixture of HLMs and phosphate buffer at 37°C.
Add the test compound (final concentration typically 1 µM) and pre-incubate for a short period.
Initiate the metabolic reaction by adding the NADPH regenerating system.
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Centrifuge the samples to precipitate proteins.
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k.[9][10][11]
Cell Viability (MTT) Assay
Objective: To evaluate the cytotoxic effect of a compound on a cancer cell line.
Methodology:
Reagents: Cancer cell line of interest, complete cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).
Procedure:
Seed cells in a 96-well plate and allow them to adhere overnight.
Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
Remove the medium and dissolve the formazan crystals in the solubilizing agent.
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.[12][13]
Conclusion
Spirocyclic scaffolds offer a compelling strategic advantage in modern drug discovery. Their inherent three-dimensionality provides a pathway to escape the "flatland" of traditional aromatic scaffolds, leading to tangible improvements in physicochemical properties, pharmacokinetics, potency, and selectivity. The examples of MCHR1 antagonists, SHP2 inhibitors, and PARP inhibitors demonstrate the versatility and power of this structural motif across a range of biological targets. As synthetic methodologies for constructing novel spirocycles continue to advance, their integration into drug design pipelines will undoubtedly accelerate the discovery of the next generation of innovative medicines.
Unveiling the Three-Dimensional Architecture of 1,4-Dioxaspiro[4.5]decane Derivatives: A Comparative Guide to X-ray Crystal Structure Analysis
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. This guide provides a comparative analysis of the X-ray...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. This guide provides a comparative analysis of the X-ray crystal structures of several 1,4-Dioxaspiro[4.5]decane derivatives, offering valuable insights into their conformational preferences and intermolecular interactions. We delve into the experimental protocols for their synthesis and crystallization, and compare X-ray crystallography with alternative analytical techniques, supported by experimental data.
The 1,4-dioxaspiro[4.5]decane scaffold is a key structural motif in numerous biologically active compounds and natural products. X-ray crystal structure analysis stands as the definitive method for elucidating the exact solid-state conformation of these molecules, providing crucial data for structure-activity relationship (SAR) studies and rational drug design.
Comparative Crystallographic Data of 1,4-Dioxaspiro[4.5]decane Derivatives
The following table summarizes the key crystallographic parameters for three distinct 1,4-Dioxaspiro[4.5]decane derivatives, providing a clear comparison of their solid-state structures.
Detailed methodologies for the synthesis and crystallization of the featured derivatives are crucial for the reproducibility of these findings.
Synthesis and Crystallization of (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acid[1]
Synthesis of the Diethyl Ester Precursor: Diethyl L-tartrate (500 mmol) and cyclohexanone (500 mmol) were refluxed in toluene (600 ml) with a catalytic amount of p-toluenesulfonic acid monohydrate (14.7 mmol) for 62 hours using a Dean-Stark trap. The resulting mixture was washed with saturated aqueous NaHCO₃ and water, dried over anhydrous Na₂SO₄, and the solvent was removed under reduced pressure.
Hydrolysis and Crystallization: The diethyl ester (7.52 mmol) was stirred in a mixture of THF (22.5 ml), methanol (22.5 ml), and 2 M aqueous LiOH (22.5 ml) for 6 hours. After washing with diethyl ether, the aqueous layer was acidified to pH ~1 with 2 M HCl at 0 °C. The product was extracted with ethyl acetate, dried over Na₂SO₄, and the solvent was evaporated. Single crystals were grown from an ethyl acetate/hexane mixture.
Synthesis and Crystallization of 2-(3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid
The synthesis of this derivative involves the reaction of the corresponding starting materials in an appropriate solvent, followed by purification. Single crystals suitable for X-ray diffraction were obtained by recrystallization from a mixture of ethyl acetate and n-hexane at room temperature.
Synthesis and Crystallization of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol[3][4]
This compound was synthesized as part of an improved synthetic approach towards paclitaxel, starting from 3-methylanisole. The crude product was purified by silica gel column chromatography. Colorless single crystals were obtained by slow evaporation of an ethyl acetate solution at ambient temperature.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for X-ray crystal structure analysis of a small molecule like a 1,4-Dioxaspiro[4.5]decane derivative.
Caption: Experimental workflow for X-ray crystal structure analysis.
Comparison with Alternative Analytical Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, other techniques offer complementary information, particularly regarding the molecule's behavior in solution.
Technique
Principle
Advantages
Disadvantages
Relevance to 1,4-Dioxaspiro[4.5]decane Derivatives
X-ray Crystallography
Diffraction of X-rays by a single crystal
Provides precise atomic coordinates, bond lengths, and angles in the solid state. Unambiguous structure determination.
Requires a high-quality single crystal, which can be challenging to grow. Provides a static picture of the molecule.
Gold standard for determining the absolute configuration and solid-state conformation, crucial for understanding packing forces and specific intermolecular interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Absorption of radiofrequency waves by atomic nuclei in a magnetic field
Provides detailed information about the molecular structure and dynamics in solution. Does not require crystallization.
Structure determination can be complex for larger or more flexible molecules. Provides an average structure in solution.
Essential for confirming the constitution of the molecule in solution and studying conformational dynamics, such as ring-flipping of the cyclohexane moiety, which is averaged out in the crystal structure.
Mass Spectrometry (MS)
Ionization of molecules and separation based on mass-to-charge ratio
Provides highly accurate molecular weight and fragmentation patterns, confirming the molecular formula.
Does not provide information about the three-dimensional structure.
A routine and indispensable tool for confirming the identity and purity of the synthesized derivatives before attempting crystallization.
Infrared (IR) Spectroscopy
Absorption of infrared radiation by molecular vibrations
Provides information about the functional groups present in the molecule.
Does not provide detailed structural information.
Useful for confirming the presence of key functional groups (e.g., carbonyls, hydroxyls) in the synthesized derivatives.
The Rigid Contender: Evaluating 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol in the Landscape of Diol Monomers
In the quest for high-performance polymers, the rigidity of the monomer building blocks is a critical determinant of the final material's properties. For researchers, scientists, and drug development professionals, the s...
Author: BenchChem Technical Support Team. Date: December 2025
In the quest for high-performance polymers, the rigidity of the monomer building blocks is a critical determinant of the final material's properties. For researchers, scientists, and drug development professionals, the selection of an appropriate diol monomer can significantly impact the thermal stability, mechanical strength, and degradation kinetics of polyesters, polyurethanes, and other condensation polymers. This guide provides a comparative analysis of the anticipated rigidity of 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol against other well-established diol monomers, supported by experimental data for the latter and inferences based on structural similarities.
The core structure of 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol, featuring a spirocyclic acetal, imparts a significant degree of conformational rigidity. Spirocyclic structures are known to enhance the glass transition temperature (Tg) and stiffness of polymers by restricting segmental motion of the polymer chains.[1][2] This intrinsic rigidity makes spirocyclic diols like 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol promising candidates for applications demanding high thermal and mechanical performance.
Comparative Analysis of Diol Monomers
To contextualize the potential performance of 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol, a comparison with other diols is essential. These alternatives range from flexible linear aliphatic diols to other rigid cyclic and aromatic structures. The incorporation of rigid units, such as aromatic rings or cyclic groups, into a polymer backbone is a well-established strategy to enhance stiffness, leading to increased tensile strength and modulus.[3]
The glass transition temperature (Tg) is a key indicator of a polymer's rigidity and is typically determined using Differential Scanning Calorimetry (DSC).
Sample Preparation: A small, known weight of the polymer is hermetically sealed in an aluminum pan.
Heating and Cooling Cycles: The sample is subjected to a controlled temperature program, typically involving an initial heating scan to erase thermal history, followed by a controlled cooling scan and a second heating scan.
Data Analysis: The glass transition is observed as a step change in the heat flow curve during the second heating scan. The Tg is typically reported as the midpoint of this transition.
Mechanical Testing: Tensile Testing
Tensile properties such as Young's modulus, tensile strength, and elongation at break are measured using a universal testing machine according to standards like ASTM D638.
Specimen Preparation: Dog-bone shaped specimens of the polymer are prepared by injection molding or machining from a compression-molded plaque.
Testing Procedure: The specimen is clamped into the grips of the testing machine and pulled at a constant rate of extension.
Data Acquisition: The force applied and the resulting elongation of the specimen are continuously recorded.
Data Analysis:
Young's Modulus: Calculated from the initial linear slope of the stress-strain curve.
Tensile Strength: The maximum stress the material can withstand before fracture.
Elongation at Break: The percentage increase in length at the point of fracture.
Logical Relationships and Workflows
The selection of a diol monomer has a direct and predictable impact on the resulting polymer's properties. This relationship can be visualized as a logical workflow.
Caption: Logical workflow from diol monomer selection to resulting polymer properties.
The experimental process for evaluating and comparing the performance of polymers derived from different diol monomers can also be outlined.
Caption: Experimental workflow for comparing polymers from different diol monomers.
Conclusion
Based on its spirocyclic structure, 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol is poised to be a highly effective monomer for imparting rigidity to polymers. It is anticipated that polyesters and polyurethanes synthesized with this diol will exhibit high glass transition temperatures and robust mechanical properties, comparable to or potentially exceeding those of polymers made from other rigid diols like isosorbide and 2,2,4,4-tetramethyl-1,3-cyclobutanediol. For researchers in drug development and materials science, the use of 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol offers a promising avenue to develop novel polymers with enhanced thermal stability and mechanical integrity, which are critical for advanced applications. Further experimental validation is necessary to quantify the precise impact of this monomer on polymer properties.
Comparative study of the stability of different spiroketal protecting groups
For Researchers, Scientists, and Drug Development Professionals In the realm of multi-step organic synthesis, particularly in the development of complex molecules such as pharmaceuticals, the judicious selection of prote...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the realm of multi-step organic synthesis, particularly in the development of complex molecules such as pharmaceuticals, the judicious selection of protecting groups is paramount. Spiroketals are a class of protecting groups frequently employed to mask the reactivity of 1,2- and 1,3-diols. Their stability under various reaction conditions dictates their suitability for a given synthetic route. This guide provides an objective comparison of the stability of three common spiroketal protecting groups—acetonides, cyclopentylidene ketals, and cyclohexylidene ketals—supported by experimental data and detailed protocols.
Relative Stability Under Acidic Conditions
Spiroketals are known for their general stability under basic and neutral conditions but are susceptible to cleavage under acidic conditions. The rate of this acid-catalyzed hydrolysis is influenced by the structure of the ketal, particularly the carbocation intermediate formed during the cleavage mechanism.
A comparative study on the hydrolysis rates of these spiroketals reveals a clear trend in their stability. The hydrolysis of a cyclopentylidene ketal is approximately two times slower than that of an acetonide. The cyclohexylidene ketal is even more robust, with a hydrolysis rate about seven times slower than the acetonide. This enhanced stability is attributed to the greater steric hindrance around the ketal carbon in the cyclic systems, which disfavors the formation of the planar carbocation intermediate.
Data Presentation: Relative Hydrolysis Rates
Protecting Group
Structure
Relative Rate of Hydrolysis (Normalized to Acetonide)
Acetonide (Isopropylidene Ketal)
from Acetone
1
Cyclopentylidene Ketal
from Cyclopentanone
~0.5
Cyclohexylidene Ketal
from Cyclohexanone
~0.14
Experimental Protocols
The following protocols outline the synthesis of the respective spiroketals and a general procedure for determining their acid-catalyzed hydrolysis rates.
Synthesis of Spiroketal Protecting Groups
1. General Procedure for Acetonide (Isopropylidene Ketal) Formation:
Materials: Diol, anhydrous acetone, 2,2-dimethoxypropane, and a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, PTSA).
Procedure:
Dissolve the diol (1.0 eq) in anhydrous acetone.
Add 2,2-dimethoxypropane (1.5 eq) to the solution.
Add a catalytic amount of PTSA (0.02 eq).
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction with a mild base (e.g., triethylamine).
Remove the solvent under reduced pressure and purify the product by column chromatography.
2. General Procedure for Cyclopentylidene and Cyclohexylidene Ketal Formation:
Materials: Diol, cyclopentanone or cyclohexanone, a dehydrating agent (e.g., anhydrous CuSO₄ or molecular sieves), and a catalytic amount of a Brønsted acid (e.g., PTSA).
Procedure:
To a solution of the diol (1.0 eq) in an inert solvent (e.g., dichloromethane or toluene), add cyclopentanone or cyclohexanone (1.2 eq).
Add the dehydrating agent and a catalytic amount of PTSA (0.02 eq).
Stir the reaction at room temperature or with gentle heating, monitoring by TLC. A Dean-Stark apparatus can be used to remove water azeotropically when using toluene as a solvent.
Once the reaction is complete, filter off the dehydrating agent and quench the reaction with a mild base.
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the product by column chromatography.
Determination of Acid-Catalyzed Hydrolysis Rate
This protocol describes a general method for comparing the acid stability of the different spiroketal protecting groups using Nuclear Magnetic Resonance (NMR) spectroscopy for monitoring the reaction progress.
1. Materials and Instruments:
Spiroketal-protected diol of interest.
Deuterated solvent (e.g., CDCl₃ or Acetone-d₆).
Acid catalyst (e.g., a standard solution of deuterated trifluoroacetic acid, TFA-d).
NMR spectrometer.
2. Experimental Procedure:
Sample Preparation:
Accurately weigh a known amount of the spiroketal-protected diol and dissolve it in a known volume of the deuterated solvent in an NMR tube.
Acquire an initial ¹H NMR spectrum (t=0) to serve as a reference.
Initiation of Hydrolysis:
Add a precise amount of the standardized acid catalyst solution to the NMR tube.
Quickly mix the contents and immediately start acquiring a series of ¹H NMR spectra at regular time intervals.
Data Acquisition and Analysis:
Monitor the disappearance of a characteristic proton signal of the starting spiroketal and the appearance of a characteristic proton signal of the deprotected diol or the corresponding ketone byproduct.
Integrate the respective signals in each spectrum.
Calculate the percentage of hydrolysis at each time point.
Plot the concentration of the starting material versus time and determine the rate constant and half-life of the hydrolysis reaction.
3. Base Stability Evaluation:
A similar procedure can be followed to evaluate the stability in the presence of a base. A non-nucleophilic strong base (e.g., sodium hydride or potassium tert-butoxide) in an appropriate deuterated solvent can be used. Spiroketals are generally expected to be stable under these conditions, and no significant hydrolysis should be observed over an extended period.[1]
Mechanism of Spiroketal Formation and Cleavage
The formation of a spiroketal from a diol and a ketone is an acid-catalyzed process involving the formation of a hemiacetal intermediate, followed by an intramolecular cyclization and dehydration. The cleavage of a spiroketal is the reverse process, initiated by protonation of one of the ketal oxygens, which leads to the opening of one of the rings to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation regenerates the diol and the ketone.
Caption: General mechanism of acid-catalyzed spiroketal formation and cleavage.
Experimental Workflow for Stability Comparison
The following diagram illustrates the workflow for the comparative stability study.
Benchmarking the performance of polymers derived from 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol
Polymers derived from 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol and their analogues are emerging as a promising class of biodegradable materials for advanced drug delivery systems. Their rigid spirocyclic structure of...
Author: BenchChem Technical Support Team. Date: December 2025
Polymers derived from 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol and their analogues are emerging as a promising class of biodegradable materials for advanced drug delivery systems. Their rigid spirocyclic structure offers the potential for enhanced thermal and mechanical properties compared to conventional aliphatic polyesters. This guide provides a comprehensive performance comparison of these novel spiro-based polymers against widely used biodegradable polymers—Poly(lactic acid) (PLA), Poly(ε-caprolactone) (PCL), and Poly(lactic-co-glycolic acid) (PLGA)—supported by experimental data and detailed methodologies.
This comparative analysis is designed for researchers, scientists, and drug development professionals to facilitate informed material selection for specific therapeutic applications. The data presented is compiled from various studies and is intended to serve as a benchmark for future research and development in this area.
Comparative Performance Data
The following tables summarize the key quantitative data for polymers derived from spiroacetal diols (serving as analogues for those from 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol) and the benchmark polymers PLA, PCL, and PLGA.
Note: Properties of spiro-based polymers are based on analogues. The specific performance of polymers from 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol may vary.
Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and thermal decomposition temperature (Td) of the polymers.
Instrumentation: DSC and TGA instruments.
DSC Protocol:
A sample of 5-10 mg of the polymer is hermetically sealed in an aluminum pan.
The sample is heated from a sub-ambient temperature (e.g., -80 °C) to a temperature above its expected melting point (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
The sample is then cooled back to the sub-ambient temperature at the same rate to erase its thermal history.
A second heating scan is performed under the same conditions.
The Tg is determined as the midpoint of the transition in the heat flow curve from the second heating scan. The Tm is identified as the peak of the melting endotherm.
TGA Protocol:
A sample of 5-10 mg of the polymer is placed in a ceramic or platinum pan.
The sample is heated from room temperature to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.
The Td is typically reported as the temperature at which 5% weight loss occurs.
Mechanical Testing: Tensile Properties
Objective: To determine the tensile strength, Young's modulus, and elongation at break of the polymer films.
Instrumentation: Universal testing machine equipped with a load cell and grips suitable for thin films.
Protocol (based on ASTM D882):
Polymer films of uniform thickness (typically less than 1 mm) are prepared by solvent casting or melt pressing.
Rectangular or dog-bone shaped specimens are cut from the films with precise dimensions.
The specimen is mounted in the grips of the tensile tester.
The specimen is pulled at a constant crosshead speed until it fractures.
The load and displacement data are recorded to generate a stress-strain curve.
Tensile strength is calculated as the maximum stress the material can withstand. Young's modulus is determined from the initial linear portion of the stress-strain curve. Elongation at break is the percentage increase in length at the point of fracture.[8]
In Vitro Drug Release Study
Objective: To evaluate the rate and mechanism of drug release from the polymer matrix.
Instrumentation: Franz diffusion cells or a shaker incubator, and an analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer).
Protocol (Sample and Separate Method):
Drug-loaded microparticles or a polymer film of a known weight and drug content are placed in a vial containing a specific volume of release medium (e.g., phosphate-buffered saline, pH 7.4).
The vials are incubated at a controlled temperature (e.g., 37 °C) with constant agitation.
At predetermined time intervals, a sample of the release medium is withdrawn.
To maintain sink conditions, the volume of the withdrawn sample is replaced with fresh release medium.
The concentration of the released drug in the collected samples is quantified using a suitable analytical method.
The cumulative percentage of drug released is plotted against time to obtain the release profile.[1][9]
Visualizations
Experimental Workflow for Polymer Performance Benchmarking
Caption: Workflow for benchmarking polymer performance.
Signaling Pathway for Targeted Drug Delivery
Caption: Targeted drug delivery via a spiro-based polymer nanoparticle.
Essential Safety and Disposal Procedures for 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a co...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive guide to the proper disposal procedures for 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol, based on the safety profiles of structurally similar compounds.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
Eye Protection: Wear chemical safety goggles or a face shield.
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices.
Body Protection: Wear a laboratory coat and ensure skin is not exposed.
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a respirator may be necessary.
In Case of Exposure:
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Quantitative Hazard Data for Structurally Similar Compounds
The following table summarizes key hazard information from the SDS of related 1,4-Dioxaspiro compounds. This data should be used as a precautionary guide for handling 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol.
Personal protective equipment for handling 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol
Disclaimer: This document provides general safety, handling, and disposal guidelines for 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol based on available data for structurally related compounds. It is not a substitute for...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: This document provides general safety, handling, and disposal guidelines for 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol based on available data for structurally related compounds. It is not a substitute for a compound-specific Safety Data Sheet (SDS). Always consult the SDS provided by the supplier before handling this chemical.
Immediate Safety and Personal Protective Equipment (PPE)
Safe handling of 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol requires strict adherence to personal protective equipment protocols to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE based on general laboratory safety standards for similar chemical compounds.
Protection Type
Recommended Equipment
Details and Purpose
Eye and Face Protection
Safety glasses with side-shields or goggles
Conforming to EN166 (EU) or NIOSH (US) standards to protect against splashes and airborne particles.
Skin Protection
Chemical-resistant gloves (e.g., nitrile rubber)
Inspect gloves before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.
Laboratory coat
To prevent skin contact and contamination of personal clothing.
Respiratory Protection
Use in a well-ventilated area or under a chemical fume hood
If ventilation is inadequate or for nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.
Hand Hygiene
Wash hands thoroughly after handling
Use soap and water to wash hands before breaks and at the end of the workday.
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for the safe handling of 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol. The following workflow outlines the key steps from preparation to post-handling.
Figure 1: A stepwise workflow for the safe handling of laboratory chemicals.
Experimental Protocol for Safe Handling:
Review Safety Data Sheet (SDS): Before any work begins, thoroughly read and understand the compound-specific SDS provided by the manufacturer.
Don Personal Protective Equipment (PPE): Equip yourself with the appropriate PPE as detailed in the table above.
Prepare Workspace: Ensure the work area, typically a chemical fume hood, is clean, uncluttered, and the ventilation is functioning correctly. Have spill control materials readily available.
Weigh/Measure: Carefully weigh or measure the required amount of 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol. Avoid generating dust if it is a solid.
Transfer Chemical: Transfer the chemical to the reaction vessel or container. Use appropriate tools (e.g., spatula, powder funnel) to minimize the risk of spills.
Decontaminate: After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable solvent or cleaning agent.
Dispose of Waste: Dispose of all waste materials, including empty containers and contaminated items, in accordance with institutional and local regulations. Do not let the product enter drains.
Doff Personal Protective Equipment (PPE): Remove PPE in the correct order to avoid contaminating yourself. Typically, gloves are removed first, followed by the lab coat, and then eye protection.
Wash Hands: Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
Proper disposal of 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Chemical Waste: Collect excess or unused chemical in a designated, labeled, and sealed container for chemical waste. The container should be compatible with the chemical.
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and disposable labware, should be considered contaminated and disposed of as chemical waste.
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as chemical waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
Consult Regulations: Always follow the specific disposal procedures outlined by your institution's Environmental Health and Safety (EHS) department and comply with all local, state, and federal regulations.
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